Maltose hydrate
Description
Historical Perspectives in Carbohydrate Chemistry Research
The field of carbohydrate chemistry has undergone a dramatic evolution over the past century. acs.org Early research often focused on the fundamental structure and chemistry of sugars, with the synthesis of a simple disaccharide once being considered a major achievement before the 1970s. acs.org The establishment of dedicated research bodies, such as the Starch and Dextrose Division at the USDA's National Center for Agricultural Utilization Research (NCAUR), was pivotal in advancing the understanding of carbohydrates derived from crops like corn. illinois.edu
The 20th century saw the growth of carbohydrate science into a discipline that addresses not only the chemical and biochemical aspects of these molecules but also their biological roles. acs.org The founding of specialized journals like Carbohydrate Research in 1964 provided a dedicated platform for the international research community, creating a unified archive for the burgeoning field. nih.gov This period laid the groundwork for understanding complex carbohydrates, including the disaccharide maltose (B56501), and its derivatives. acs.orgnih.gov The development of methods to characterize and manipulate these complex biomolecules brought carbohydrate research into the mainstream of organic chemistry and life sciences. acs.org
Significance of Maltose Hydrate (B1144303) in Disaccharide Research
Maltose, or malt (B15192052) sugar, is a reducing disaccharide formed from two glucose units joined by an α(1→4) glycosidic bond. patsnap.comwikipedia.org Its hydrated form, typically maltose monohydrate, is the crystalline state in which maltose precipitates from aqueous solutions. patsnap.comnist.gov The "hydrate" designation refers to the inclusion of water molecules within the crystal lattice, a process facilitated by the numerous polar hydroxyl (–OH) groups in maltose that readily form hydrogen bonds with water. patsnap.com This hydration significantly influences the compound's physical properties, such as its melting point and stability. patsnap.com
The significance of maltose hydrate in disaccharide research stems from several key aspects:
Fundamental Structure: As a two-unit member of the amylose (B160209) homologous series, maltose is a key structural motif of starch. wikipedia.org Its formation via the enzymatic breakdown of starch by β-amylase makes it a fundamental compound in biochemistry and food science. wikipedia.orgcaymanchem.com
Reducing Properties: Unlike sucrose (B13894), maltose is a reducing sugar because one of its glucose rings can open to expose a free aldehyde group, allowing it to participate in various chemical reactions. wikipedia.org
Hydration Behavior: Maltose is highly hygroscopic, meaning it readily absorbs moisture. patsnap.com The study of its hydrate forms provides insight into water-carbohydrate interactions, which are crucial in fields ranging from food technology to cryoprotection. patsnap.comconicet.gov.ar The specific arrangement of water molecules in the crystal can vary, with maltose monohydrate being a common form. patsnap.com
The physicochemical properties of maltose monohydrate are well-documented and provide a basis for its study and application.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C12H24O12 | nih.govchemsrc.com |
| Molecular Weight | 360.31 g/mol | nih.govnih.gov |
| Melting Point | 102–103 °C (monohydrate) | wikipedia.org |
| Density | 1.54 g/cm3 | wikipedia.org |
| Solubility in Water | 1.080 g/mL (20 °C) | wikipedia.org |
Current Research Landscape and Emerging Areas of Inquiry
Contemporary research on this compound extends far beyond its basic characterization, delving into its complex behaviors and interactions in various systems. A significant area of inquiry is the dynamics of its hydration shell. Molecular dynamics simulations and spectroscopic studies are employed to understand how maltose interacts with surrounding water molecules, which is thought to be key to its function in biological systems. conicet.gov.araip.org Research comparing the hydration properties of maltose to other disaccharides like trehalose (B1683222) and sucrose reveals subtle differences in their effects on water dynamics, which may explain their varying effectiveness as bioprotectants. aip.orgresearchgate.net
Emerging research also explores the role of maltose in abiotic stress tolerance in plants. Studies have shown that maltose, along with other sugars, accumulates in plants under conditions like drought and cold, where it is believed to act as an osmoprotectant, helping to maintain cell homeostasis and protect macromolecules. mdpi.comnih.gov
Another novel area of investigation involves the influence of maltose on the formation of methane (B114726) hydrates. Studies have shown that maltose can act as a thermodynamic inhibitor of methane hydrate formation, a finding that is relevant to the development of environmentally friendly hydrate inhibitors for industrial applications. researchgate.net The research indicated that maltose does not get incorporated into the hydrate nucleus but affects the gas-liquid-hydrate equilibrium. researchgate.net
Methodological Approaches in this compound Studies
The study of this compound employs a diverse array of sophisticated scientific methods to probe its structure, properties, and interactions.
Crystallography and Molecular Modeling: X-ray crystallography has been fundamental in determining the precise three-dimensional structure of maltose monohydrate. acs.org These studies provide exact coordinates of the atoms and reveal how the water molecule is integrated into the crystal lattice through hydrogen bonding. acs.orgiucr.org Complementing experimental data, molecular modeling and mechanics methods, such as MM3 and Quantum Theory of Atoms In Molecules (QTAIM), are used to investigate the hydration structure and energy of different maltose conformers. conicet.gov.arnih.gov These computational approaches allow researchers to predict hydration numbers and analyze intermolecular and intramolecular hydrogen bonds, providing a deeper understanding of its conformational flexibility. conicet.gov.arnih.gov
Spectroscopic Techniques: A variety of spectroscopic methods are utilized to study this compound and its solutions.
Terahertz (THz) Spectroscopy: THz time-domain spectroscopy (THz-TDS) is used to investigate the low-frequency vibrational modes of this compound, which are sensitive to the hydrogen-bonding network. researchgate.net
Dielectric Spectroscopy: Broadband dielectric spectroscopy is a powerful tool for characterizing the hydration state of maltose in aqueous solutions. acs.org It can determine properties like the hydration number (the number of water molecules strongly bound to a solute molecule) and assess the effect of the sugar on the hydrogen-bond network of water. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to identify the structure of maltose derivatives and to study the mechanism of enzymatic reactions, such as the hydration of maltal (B1199275) catalyzed by β-amylase, by tracking the incorporation of isotopes. nih.gov
| Disaccharide | Hydration Number (NH) at 0.29 M | Hydration Number (NH) at 1.46 M | Source |
|---|---|---|---|
| Maltose | ~31 | ~17.3 | acs.org |
| Trehalose | ~31 | ~17.3 | acs.org |
| Glucose (Monosaccharide) | ~26.6 | ~12.6 | acs.org |
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and purification of this compound. shodex.com The Japanese Pharmacopoeia, for instance, specifies the use of columns with strong acid cation exchange gels for the analysis of this compound, allowing for its separation from other sugars like glucose. shodex.com
Enzymatic and Kinetic Studies: The interaction of maltose and its analogs with enzymes is a major area of research. Kinetic studies on enzymes like β-amylase and α-amylase are performed to understand the mechanisms of starch degradation and the role of maltose in these processes. nih.govresearchgate.net For example, research has shown that β-amylase can catalyze the hydration of maltal (a maltose analog) to form 2-deoxymaltose, providing insights into the catalytic flexibility of glycosylases. nih.govnih.gov These studies often measure kinetic parameters and use isotope effects to elucidate reaction pathways. nih.govnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H24O12 |
|---|---|
Molecular Weight |
360.31 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |
InChI Key |
WSVLPVUVIUVCRA-LEHKWIQMSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Origin of Product |
United States |
Structural Elucidation and Conformational Analysis of Maltose Hydrate
Advanced Spectroscopic Techniques for Maltose (B56501) Hydrate (B1144303) Characterization
Spectroscopic methods offer a powerful lens through which to view the molecular world of maltose hydrate. By analyzing the interaction of electromagnetic radiation with the molecule, scientists can deduce a wealth of information about its connectivity, the nature of its chemical bonds, and its spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric and Glycosidic Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of carbohydrates like maltose. In aqueous solution, maltose exhibits mutarotation, a process where the α and β anomers interconvert. nih.gov ¹H NMR spectroscopy allows for the clear distinction and quantification of these anomers. The anomeric proton of the reducing glucose unit shows distinct chemical shifts for the α and β forms. The equatorial anomeric proton of the α-anomer typically resonates further downfield (at a higher ppm value) compared to the axial anomeric proton of the β-anomer.
The α(1→4) glycosidic linkage, which connects the two glucose units in maltose, can also be identified using ¹H NMR. The proton involved in this linkage (H-1 of the non-reducing glucose unit) gives rise to a characteristic signal. For more complex structural assignments, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These methods reveal correlations between different nuclei, providing unambiguous evidence for the connectivity of atoms and the precise location of the glycosidic bond.
| Proton | Anomer | Typical ¹H Chemical Shift (ppm) |
|---|---|---|
| Anomeric (reducing end) | α-Maltose | ~5.22 |
| Anomeric (reducing end) | β-Maltose | ~4.63 |
| Glycosidic Linkage (H-1') | Both | ~5.40 |
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding Network Investigation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed insights into the hydrogen bonding network within this compound. The hydroxyl (-OH) groups in maltose are extensively involved in hydrogen bonds, both intramolecularly and intermolecularly with water molecules in the hydrated form. The strength and geometry of these hydrogen bonds are reflected in the vibrational frequencies of the O-H stretching modes.
In the FTIR spectrum of this compound, a broad absorption band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding. The greater the strength of the hydrogen bond, the lower the absorption frequency. leidenuniv.nl The presence of water of hydration gives rise to a characteristic bending vibration band around 1640 cm⁻¹. leidenuniv.nl
Raman spectroscopy offers complementary information. While the O-H stretching region can also be observed, Raman is particularly sensitive to the vibrations of the carbohydrate backbone. Studies combining FTIR and Raman spectroscopy with computational methods like Density Functional Theory (DFT) have been used to assign specific vibrational modes to the α- and β-anomers of maltose and their monohydrated forms, providing a detailed picture of the structural and vibrational properties. grantome.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| O-H Stretching | 3000-3600 | Indicates hydrogen bonding of hydroxyl groups |
| C-H Stretching | ~2900 | Vibrations of carbon-hydrogen bonds |
| Water Bending | ~1640 | Characteristic of water of hydration leidenuniv.nl |
| C-O, C-C, C-O-H Vibrations | 960-1060 | Complex vibrations of the sugar backbone |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Conformational Dynamics
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is highly sensitive to the three-dimensional structure of chiral molecules like maltose. These techniques measure the differential interaction of left and right circularly polarized light with the molecule, providing information about its absolute configuration and conformational dynamics. nih.govplos.orgchemistnotes.com
Optical Rotatory Dispersion measures the variation of the specific rotation of a substance with the wavelength of light. wikipedia.orgslideshare.net The shape of the ORD curve, particularly in the vicinity of an absorption band (an effect known as the Cotton effect), is characteristic of the stereochemistry of the molecule. patsnap.com For sugars, these absorptions are typically in the vacuum ultraviolet region. ORD can be used to determine the absolute configuration of chiral centers and to study conformational changes in solution. wikipedia.org
X-ray Crystallography and Diffraction Studies of this compound Crystal Forms
X-ray crystallography provides the most definitive and high-resolution structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms within the crystal lattice can be determined.
Crystal Structure Determination of α-Maltose Hydrate and β-Maltose Hydrate
The crystal structures of both α-maltose and β-maltose monohydrate have been determined by X-ray diffraction. These studies reveal the exact bond lengths, bond angles, and torsional angles of the molecules in the solid state.
β-Maltose monohydrate crystallizes in the monoclinic space group P2₁, with one molecule of maltose and one molecule of water in the asymmetric unit. The two glucose residues adopt the expected chair conformation.
While a specific recent crystal structure determination for α-maltose hydrate was not found in the immediate search, historical studies have established its structure. It is important to note that maltose can also exist in anhydrous crystalline forms, and the specific crystalline form obtained depends on the crystallization conditions. For instance, anhydrous α-maltose exhibits characteristic X-ray diffraction peaks at 2θ values of 12.7°, 20.4°, and 21.9°, while β-maltose monohydrate shows peaks at 10.2°, 14.4°, and 20.1°.
| Compound | Crystal System | Space Group | Key XRD Peaks (2θ) |
|---|---|---|---|
| β-Maltose Monohydrate | Monoclinic | P2₁ | 10.2°, 14.4°, 20.1° |
| Anhydrous α-Maltose | - | - | 12.7°, 20.4°, 21.9° |
Analysis of Hydration State and Water Molecule Interactions within the Crystal Lattice
The formation of this compound involves the incorporation of water molecules into the crystal lattice, a process driven by the formation of hydrogen bonds. The polar hydroxyl groups of maltose act as both hydrogen bond donors and acceptors, interacting with water molecules to create a stable, three-dimensional network. In maltose monohydrate, one water molecule is associated with each maltose molecule.
Polymorphism and Anhydrous/Hydrate Transitions Research
Maltose is known to exist in several solid forms, including anhydrous α-maltose, anhydrous β-maltose, and β-maltose monohydrate. nih.gov The transitions between these polymorphic forms are influenced by factors such as temperature, humidity, and the presence of solvents.
The transition between anhydrous α-maltose and hydrous β-maltose is also a critical area of study. The rate of this crystal transformation is dependent on temperature and humidity. For example, at 75% humidity, the transformation rate from anhydrous α-maltose to hydrous β-maltose is temperature-dependent, with an activation energy of 79 kJ/mol. patsnap.comdoubtnut.com The presence of water and the purity of the anhydrous α-maltose also affect the rate of this transformation when kneading is involved. patsnap.comdoubtnut.com
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are key techniques for investigating these transitions. For maltose monohydrate, DSC thermograms show an endothermic peak corresponding to the loss of water, which shifts to higher temperatures with increasing heating rates. nih.gov For example, at a heating rate of 1°C/min, the peak appears around 114°C, shifting to 134°C at 15°C/min. nih.gov The apparent activation energy for the dehydration of maltose monohydrate has been calculated to be 364.9 ± 49.8 kJ/mol using non-isothermal methods. nih.gov
The various crystalline forms of maltose can be identified by their characteristic peaks in X-ray diffraction (XRD) patterns.
| Crystalline Form | Characteristic 2θ Peaks |
| Anhydrate α-maltose | 12.7°, 20.4°, 21.9° |
| β-maltose monohydrate | 10.2°, 14.4°, 20.1° |
| Anhydrate β-maltose | 10.9°, 14.8° |
| Data sourced from ResearchGate. nih.gov |
These polymorphic transitions are crucial in industrial applications. For instance, anhydrous sugars are useful for creating dry powder formulations of foods and liquids. patsnap.comdoubtnut.com Understanding the conditions that govern the stability of this compound is therefore essential for controlling the physical properties, such as texture and stability, of products containing maltose. nih.gov
Computational Chemistry and Molecular Modeling of this compound
Computational methods provide valuable insights into the molecular structure, conformation, and energetics of this compound, complementing experimental findings.
While specific DFT studies on the electronic structure of the crystalline this compound are not extensively available in the provided search results, DFT has been widely applied to study α-maltose, providing foundational knowledge. These studies often focus on geometry optimization and the influence of hydroxyl group orientations on the glycosidic bond. For example, calculations at the B3LYP/6-311++G** level of theory have been used to explore the conformational landscape of α-maltose, revealing how the rotation of hydroxyl groups affects the dihedral angles of the glycosidic linkage.
These calculations show that different conformers, such as gg-gg and gt-gt, have distinct minimum energy conformations. The orientation of lone pair electrons across hydrogen bonds is implicated in directing these dihedral angles. The relative energies of various conformers have been calculated, identifying the most stable structures. For instance, the tg-gg-c conformation was found to be the lowest energy structure among a set of studied conformers.
DFT studies have also investigated more unusual conformations, such as 'kink' and 'band-flip' structures, which have been observed in crystalline structures of related oligosaccharides. The lowest relative energy for a 'kink' conformation in α-maltose was found to be approximately 3 kcal/mol above the global energy minimum.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space and hydration dynamics of molecules like maltose. While simulations specifically targeting the crystalline this compound are not detailed in the provided results, extensive MD simulations have been conducted on maltose in aqueous solutions. These simulations provide insights into the flexibility of the glycosidic linkage and the interaction of maltose with surrounding water molecules.
Studies on maltose in solution have shown that the molecule populates specific regions of its conformational map, primarily a large potential energy well that can be subdivided into distinct minima. The presence of an intramolecular hydrogen bond between O-2 and O-3' is a key factor in stabilizing certain conformations. However, in aqueous solution, this intramolecular bond is less prevalent as the hydroxyl groups preferentially form intermolecular hydrogen bonds with water molecules.
The hydration of maltose has been investigated by analyzing the distribution of water molecules around the solute. The distance between the oxygen atom of maltose and the oxygen of a water molecule (O…Ow) in the crystal structure of β-maltose monohydrate is 2.8 Å, which serves as a benchmark for hydration studies. MD simulations help to characterize the hydration shell by examining properties like the number of hydrogen bonds between sugar and water.
Potential energy surfaces (PES) for the glycosidic linkage in maltose have been calculated using various computational methods, including molecular mechanics and quantum mechanics. These energy maps reveal the low-energy regions corresponding to stable conformations. For maltose, the PES typically shows several minima, and the relative energies of these minima can depend on the specific molecular geometry and computational method used.
DFT studies have been instrumental in refining the understanding of the influence of factors like hydroxyl group orientation on the glycosidic bond energetics. By systematically rotating hydroxyl groups and optimizing the geometry, researchers can determine the most stable conformations and the energy barriers between them. These studies have shown that the orientation of hydroxyl groups can significantly influence the preferred glycosidic dihedral angles.
Synthetic Strategies and Chemical Modifications of Maltose Hydrate
Enzymatic Synthesis and Transglycosylation Reactions Yielding Maltose (B56501)
The enzymatic production of maltose offers a highly specific and efficient alternative to traditional chemical synthesis. Enzymes, with their inherent regio- and stereoselectivity, are pivotal in catalyzing the formation of maltose from various substrates.
Glycosyltransferase-Mediated Synthesis Pathways
Glycosyltransferases (GTs) are a class of enzymes that catalyze the transfer of a monosaccharide moiety from an activated donor sugar to a specific acceptor molecule, forming a glycosidic bond. researchgate.net These enzymes are instrumental in the biosynthesis of oligosaccharides, including maltose. researchgate.net The Leloir pathway glycosyltransferases, for instance, utilize nucleotide-activated sugars like UDP-glucose as donors. researchgate.net This enzymatic approach is highly regioselective and stereospecific, enabling the synthesis of maltose with high purity and yield. researchgate.net
One notable example involves the use of cyclodextrin (B1172386) glycosyltransferase (CGTase). A novel method for producing high-purity maltose utilizes a transglycosylation reaction catalyzed by CGTase from Bacillus macerans. rsc.orgtandfonline.com In this process, soluble starch acts as the glucosyl donor. rsc.orgtandfonline.com The resulting transglycosylation products are then hydrolyzed by β-amylase to yield maltose. rsc.orgtandfonline.com This method is advantageous as it can be performed at high substrate concentrations without the need for debranching enzymes, which are often inhibited by high concentrations of starch or its products. rsc.org
Another key enzyme in this pathway is maltose phosphorylase (MP), which catalyzes the reversible phosphorolysis of maltose to D-glucose and β-D-glucose 1-phosphate. tandfonline.com This enzyme can also synthesize various non-naturally occurring α-(1→4)-glucosides. tandfonline.com
The table below summarizes key enzymes and their roles in the glycosyltransferase-mediated synthesis of maltose.
| Enzyme | EC Number | Source Organism | Substrate(s) | Product(s) | Reference |
| Cyclodextrin Glycosyltransferase (CGTase) | 2.4.1.19 | Bacillus macerans | Soluble starch, moranoline | Glycosylmoranolines, which are then hydrolyzed to maltose | rsc.orgtandfonline.com |
| Maltose Phosphorylase (MP) | 2.4.1.8 | Bacillus sp. AHU2001 | Maltose, phosphate | D-glucose, β-D-glucose 1-phosphate (reversible) | tandfonline.com |
| α-Glucosidase | 3.2.1.20 | Halomonas sp. H11 | Maltose, various acceptors (e.g., gingerol) | α-Glucosylated compounds | researchgate.net |
Glycosidase-Mediated Reversal and Transglycosylation Mechanisms
Glycosidases, which typically catalyze the hydrolysis of glycosidic bonds, can be employed for synthesis through reverse hydrolysis or transglycosylation under specific, kinetically controlled conditions. masterorganicchemistry.com Retaining glycosidases, in particular, proceed through a double displacement mechanism that allows for the transfer of a glycosyl moiety to an acceptor other than water. masterorganicchemistry.com
For example, α-glucosidases have been shown to catalyze transglycosylation reactions using maltose as a glucosyl donor to synthesize various oligosaccharides and glucosylated compounds. researchgate.net The α-glucosidase from Halomonas sp. H11 demonstrates high transglucosylation activity towards low-molecular-weight compounds. researchgate.net
Chemoenzymatic Approaches for Maltose Hydrate (B1144303) Production
Chemoenzymatic synthesis combines the advantages of chemical synthesis and enzymatic catalysis to produce complex molecules like maltose derivatives. This approach allows for the creation of modified maltooligosaccharides that may not be accessible through purely enzymatic routes.
A notable application of this strategy is the synthesis of fluorine-18 (B77423) labeled maltose derivatives for use as PET tracers in imaging bacterial infections. biorxiv.orgacs.org In one method, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose) is used as a precursor. Maltose phosphorylase catalyzes the reaction between [¹⁸F]FDG and β-D-glucose-1-phosphate to produce 2-deoxy-2-[¹⁸F]fluoro-maltose ([¹⁸F]FDM). biorxiv.orgacs.org This enzymatic step provides a regioselective and stereoselective method for introducing the radiolabel. acs.org
Another chemoenzymatic strategy involves the synthesis of modified maltooligosaccharides from cyclodextrin derivatives. Enzymatic coupling catalyzed by CGTase between a chemically modified cyclodextrin (3A,6A-anhydrocyclomaltohexaose) and a glucoside acceptor leads to the formation of modified maltoheptaosides. nih.gov Subsequent digestion with glucoamylase yields modified maltopentaosides. nih.gov
The following table outlines examples of chemoenzymatic synthesis of maltose derivatives.
| Product | Precursors | Key Enzyme(s) | Application/Significance | Reference |
| 2-deoxy-2-[¹⁸F]fluoro-maltose ([¹⁸F]FDM) | [¹⁸F]FDG, β-D-glucose-1-phosphate | Maltose Phosphorylase | PET tracer for imaging bacterial infections. | biorxiv.orgacs.org |
| Modified Maltopentaosides | 3A,6A-anhydrocyclomaltohexaose, methyl α-D-glucoside | CGTase, Glucoamylase | Provides new information about the specificity of CGTase subsites. | nih.gov |
| α-Glucosylated 6-gingerol | Maltose, 6-gingerol | α-Glucosidase | Synthesis of a novel bioactive compound. | researchgate.net |
Derivatization of Maltose Hydrate for Structural and Functional Studies
The chemical modification, or derivatization, of this compound is crucial for elucidating its structure and for creating derivatives with novel functionalities. These modifications often target the numerous hydroxyl groups present on the maltose molecule.
Selective Functionalization at Hydroxyl Groups
The selective functionalization of the multiple hydroxyl groups in maltose presents a significant synthetic challenge due to their similar reactivity. wiley-vch.de However, various strategies have been developed to achieve regioselectivity.
One common approach involves the use of bulky protecting groups, such as trityl or silyl (B83357) ethers, which preferentially react with the sterically less hindered primary hydroxyl groups. wiley-vch.dersc.org For instance, selective acylation of the terminal C6-hydroxyl group in maltose has been achieved. rsc.org
Boronic acids can be used to temporarily protect vicinal diols, allowing for the functionalization of other hydroxyl groups. nih.gov For example, phenylboronic acid can form a cyclic boronic ester with the C4 and C6 hydroxyl groups of a glucose unit, enabling selective reactions at the C2 and C3 positions. nih.gov
Chemical derivatization is also employed to enhance the analytical separation and detection of maltose isomers. The use of shift reagents like 3-carboxy-5-nitrophenylboronic acid (3C5NBA) can amplify structural differences between isomers, facilitating their separation by techniques such as ion mobility-mass spectrometry. rsc.org
Glycosylation Reactions for Novel this compound Derivatives
Glycosylation reactions are fundamental to creating novel maltose derivatives with altered biological activities or physical properties. These reactions involve the formation of a new glycosidic bond between maltose and another molecule.
Stannic tetrachloride-catalyzed glycosylation of maltose octaacetate with long-chain alcohols can produce alkyl maltosides, which are useful as detergents. researchgate.netcdnsciencepub.com This reaction proceeds with high β-selectivity. researchgate.net
The synthesis of sterically crowded derivatives of maltose, such as per-alkylated, per-esterified, and per-silylated derivatives, has been reported for use in mass spectrometry structural studies. nih.gov These derivatives help in understanding the fragmentation of the glycosidic bond and in developing methods to discern the anomeric configuration. nih.gov
The table below lists various derivatization reactions of maltose.
| Derivative Type | Reagents/Method | Selectivity/Purpose | Reference |
| Per-alkylated/esterified/silylated | Alkyl halides, acid anhydrides, silyl chlorides | Structural studies by mass spectrometry, understanding glycosidic bond fragmentation. | nih.gov |
| Alkyl Maltosides | Maltose octaacetate, long-chain alcohols, SnCl₄ | Synthesis of detergents with high β-selectivity. | researchgate.netcdnsciencepub.com |
| 3C5NBA-derivatized Maltose | 3-carboxy-5-nitrophenylboronic acid (3C5NBA) | Amplifies structural differences for isomer separation by IM-MS. | rsc.org |
| Selectively Acylated Maltose | Acetyl imidazole, tetramethyl ammonium (B1175870) hydroxide | Selective acetylation of the primary hydroxyl group. | rsc.org |
Synthesis of this compound Conjugates and Glycoconjugates
The synthesis of this compound conjugates and glycoconjugates involves the covalent attachment of a maltose moiety to another molecule, which can range from small organic compounds and polymers to complex biomolecules like proteins and lipids, or even inorganic nanoparticles. This process, known as glycoconjugation, leverages the unique physicochemical properties of maltose—such as its high water solubility, biocompatibility, and specific biological recognition—to impart these desirable characteristics onto the target molecule. The creation of these hybrid structures requires a robust toolbox of chemical strategies, primarily focused on the selective activation of the maltose unit and its subsequent coupling to a functionalized partner molecule.
The foundational step in most maltose conjugation strategies is the chemical activation of the disaccharide. The hydroxyl groups of maltose, particularly the anomeric hydroxyl at the C1 position of the reducing end, are not sufficiently reactive for direct coupling under mild, biocompatible conditions. Therefore, maltose is typically converted into a more reactive glycosyl donor. Common activation methods include:
Formation of Glycosyl Halides: The per-O-acetylated form of maltose can be treated with a hydrogen halide (e.g., HBr in acetic acid) to produce a stable yet reactive glycosyl halide, such as acetobromomaltose. This intermediate is a versatile precursor for subsequent nucleophilic substitution reactions.
Formation of Glycosyl Azides: Reacting an activated maltose derivative (like a glycosyl halide) with an azide (B81097) source (e.g., sodium azide) yields a glycosyl azide. This functional group is particularly valuable as it serves as a key component in high-efficiency "click chemistry" reactions.
Introduction of a Linker with a Terminal Functional Group: A bifunctional linker or spacer arm is often introduced at the anomeric position. For example, reacting acetobromomaltose with an amino-alkanol introduces a spacer ending in a hydroxyl or amine group. This approach not only facilitates subsequent conjugation but also provides spatial separation between the carbohydrate and the target molecule, which can be critical for maintaining biological activity.
Once a suitably functionalized maltose derivative is prepared, it can be coupled to the target molecule using a variety of established conjugation chemistries. The choice of reaction depends on the functional groups available on both the maltose derivative and the target substrate.
Key Conjugation Reactions:
Amide Bond Formation: This is a widely used method where a maltose derivative containing a primary amine is reacted with a molecule bearing a carboxylic acid group. The reaction is typically mediated by carbodiimide (B86325) activators, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) , often in the presence of N-Hydroxysuccinimide (NHS) to form a more stable active ester intermediate, thereby increasing reaction efficiency.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction involves the coupling of a maltose-azide derivative with an alkyne-functionalized molecule. Catalyzed by a Copper(I) sulfate source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate ), this reaction is highly specific, high-yielding, and proceeds under mild aqueous conditions, making it ideal for creating complex glycoconjugates.
Thiol-Maleimide Coupling: A maltose derivative can be functionalized with a thiol group, which can then react specifically with a maleimide (B117702) group on a target molecule (e.g., a protein or polymer) via a Michael addition. This reaction is rapid and highly selective for thiols at physiological pH.
Reductive Amination: The reducing end of native maltose contains a hemiacetal that exists in equilibrium with an open-chain aldehyde form. This aldehyde can react with a primary amine on a target molecule to form a Schiff base (imine), which is then reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to form a stable secondary amine linkage.
The application of these strategies has led to the development of a diverse array of maltose conjugates with tailored functions.
Table 1: Synthesis of Maltose-Polymer Conjugates
| Conjugate Type | Maltose Derivative Used | Conjugation Chemistry | Target Molecule | Key Finding/Application |
| Thermoresponsive Glycopolymer | 2-Azidoethyl-α-D-maltoside | CuAAC ("Click" Chemistry) | Alkyne-terminated Poly(N-isopropylacrylamide) (PNIPAM) | Conjugation of maltose increased the lower critical solution temperature (LCST) of the polymer, enhancing its stability and biocompatibility for potential use in smart drug delivery systems. |
| Biocompatible Hydrogel | Maltose bearing a methacryloyl group | Free Radical Polymerization | Methacrylic acid and cross-linker | The incorporation of maltose units into the polymer network significantly improved the hydrogel's water retention capacity and cell adhesion properties, making it suitable for tissue engineering scaffolds. |
| PEGylated Maltose | Maltose-amine | Amide Bond Formation (EDC/NHS) | Carboxyl-terminated Poly(ethylene glycol) (PEG) | Creates a well-defined amphiphilic structure used in the formation of micelles or for modifying surfaces to reduce non-specific protein adsorption. |
Table 2: Synthesis of Maltose-Nanoparticle Conjugates
| Conjugate Type | Maltose Derivative Used | Conjugation Chemistry | Target Molecule | Key Finding/Application |
| Stabilized Gold Nanoparticles | Thiol-terminated maltose linker | Thiol-Au self-assembly | Gold Nanoparticles (AuNPs) | The maltose shell provided exceptional colloidal stability to the AuNPs in high-salt biological buffers and enabled specific targeting of cells expressing maltose-binding lectins. |
| Magnetic Resonance Imaging (MRI) Contrast Agent | Maltose-Dopamine derivative | Chelation/Coordination | Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | The maltose coating enhanced the water solubility and biocompatibility of the SPIONs. The conjugate showed potential as a liver-specific MRI contrast agent due to hepatocyte recognition. |
| Fluorescent Quantum Dots | Maltose-functionalized amphiphilic polymer | Hydrophobic encapsulation | Cadmium Selenide (CdSe) Quantum Dots | The maltose-polymer encapsulated the quantum dots, rendering them water-soluble and biocompatible for in-vivo cellular imaging applications while minimizing cytotoxicity. |
Table 3: Synthesis of Maltose-Small Molecule/Biomolecule Conjugates
| Conjugate Type | Maltose Derivative Used | Conjugation Chemistry | Target Molecule | Key Finding/Application |
| Fluorescent Probe | Maltose-amine derivative | Isothiocyanate-Amine Reaction | Fluorescein isothiocyanate (FITC) | The resulting Maltose-FITC conjugate was used as a probe to visualize and quantify carbohydrate uptake mechanisms in bacterial and mammalian cells via fluorescence microscopy. |
| Neoglycoprotein | Maltose-lactone or isothiocyanate derivative | Amine-Reactive Coupling | Bovine Serum Albumin (BSA) | Covalent attachment of multiple maltose units to BSA created a neoglycoprotein used as a tool in immunological studies and for investigating protein-carbohydrate interactions in vitro. |
| Drug Delivery Vector | Maltose-succinic anhydride (B1165640) derivative | Amide Bond Formation (EDC) | Doxorubicin (an anticancer drug) | The maltose moiety was intended to target the conjugate to cancer cells that overexpress glucose/maltose transporters, aiming for enhanced drug delivery and reduced systemic toxicity. |
Enzymatic Interactions and Biotransformations Involving Maltose Hydrate
Maltose (B56501) Hydrate (B1144303) as a Substrate for Glycosyl Hydrolases
Glycosyl hydrolases are a broad category of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Maltose hydrate is a primary substrate for several of these enzymes, which are crucial for breaking it down into glucose for absorption and utilization.
α-Amylase and Glucoamylase Action Mechanisms on Maltose
α-Amylase and glucoamylase are key enzymes in the digestion of starch, a complex carbohydrate, which is initially broken down into smaller oligosaccharides, including maltose. taylorandfrancis.comrsc.org
α-Amylase: This enzyme acts as an endoglycosidase, cleaving the α-1,4 glycosidic bonds within starch molecules at random locations. rsc.orgwikipedia.org This action produces shorter-chain carbohydrates like maltotriose (B133400) and maltose from amylose (B160209), and maltose, glucose, and "limit dextrin" from amylopectin. wikipedia.orgsceti.co.jp In humans, salivary and pancreatic α-amylases are the primary enzymes responsible for this initial breakdown of dietary starch. wikipedia.orgwikipedia.org The α-amylase derived from Thermomonospora curvata is notable for producing high levels of maltose from starch without the formation of glucose. nih.gov Similarly, an α-amylase from a thermophilic Streptomyces species can hydrolyze soluble starch to yield up to 90% maltose. nih.gov
Glucoamylase: In contrast to α-amylase, glucoamylase is an exohydrolase that cleaves α-1,4 glycosidic linkages from the non-reducing ends of starch and maltooligosaccharides to release glucose. taylorandfrancis.comrsc.org While glucoamylase can hydrolyze maltose, the process is slower compared to its action on larger oligosaccharides. tandfonline.com This is attributed to the higher probability of non-productive binding of maltose to the enzyme's active site. tandfonline.com The production of glucoamylase can be stimulated by the products of starch hydrolysis by α-amylase, such as maltose and dextrins. researchgate.net
| Enzyme | Type | Action on Maltose | Products |
| α-Amylase | Endoglycosidase | Cleaves internal α-1,4 glycosidic bonds of larger polysaccharides to produce maltose. wikipedia.orgsceti.co.jp | Maltose, maltotriose, glucose, limit dextrin. sceti.co.jp |
| Glucoamylase | Exohydrolase | Hydrolyzes terminal α-1,4 glycosidic bonds, including those in maltose, to release glucose. taylorandfrancis.com | Glucose. taylorandfrancis.com |
Maltase Specificity and Kinetic Studies on Maltose Hydrolysis
Maltase (α-glucosidase) is an enzyme that specifically targets the α-1,4 glycosidic bond in maltose, hydrolyzing it to yield two molecules of glucose. rsc.orglibretexts.org This enzyme is found in various organisms, from microorganisms to humans, where it plays a crucial role in the final stages of carbohydrate digestion. wikipedia.orgekb.eg
Kinetic studies of maltase reveal its high specificity for maltose. For instance, maltase from Bacillus licheniformis KIBGE-IBL3 showed a much more rapid hydrolysis of maltose compared to other substrates like starch and sucrose (B13894), with no activity observed on lactose (B1674315). scienceopen.com The Michaelis-Menten constant (Km) and maximum reaction rate (Vmax) are key parameters in these studies. For the maltase from Cucurbita pepo (marrow) cotyledons, the Km for maltose was determined to be 2.2 mM, and the Vmax was 175.4 U/mg protein. ekb.eg Thermodynamic studies on the enzymatic hydrolysis of maltose at 298.15 K have shown a standard Gibbs free energy change (ΔG⁰) of ≤ -15.5 kJ mol⁻¹ and a standard enthalpy change (ΔH⁰) of -4.02 ± 0.15 kJ mol⁻¹. researchgate.net
| Enzyme Source | Substrate Specificity | Km (mM) | Vmax (U/mg protein) |
| Bacillus licheniformis KIBGE-IBL3 | High for maltose | Not specified | Not specified |
| Cucurbita pepo (marrow) cotyledons | High for maltose | 2.2 | 175.4 |
| Sugar beet seed | Not specified | 6.8 | 120 |
Structural Basis of Enzyme-Maltose Hydrate Recognition
The specific recognition of this compound by enzymes is determined by the three-dimensional structure of their active sites. X-ray crystallography and other structural biology techniques have provided detailed insights into these interactions.
For instance, the crystal structure of amylomaltase MalQ from Escherichia coli in complex with maltose reveals significant conformational changes upon substrate binding. nih.gov In the case of CMMase, a hydrolase acting on a cyclic glucotetrasaccharide composed of two maltose units, the complex structure with maltose has elucidated the specific subsites involved in recognition. nih.gov Structural studies of a T. maritima α-D-glucosidase (TmAglA) in complex with NAD+ and maltose have also provided insights into the binding geometry, although in this case, it represented a non-productive complex. portlandpress.com These structural details are crucial for understanding the catalytic mechanisms and substrate specificity of these enzymes.
Maltose in Carbohydrate Metabolism Research: Mechanistic Aspects in Model Systems
Maltose and its metabolic pathways are extensively studied in model organisms like Escherichia coli and Saccharomyces cerevisiae to understand fundamental aspects of carbohydrate metabolism. nih.govontosight.ainih.govasm.orgresearchgate.net
Glycosidic Bond Cleavage Pathways in Microbial Systems
In microbial systems, the cleavage of the glycosidic bond in maltose is a critical step in its utilization as a carbon and energy source. nih.govontosight.ai In E. coli, the maltose system is responsible for the uptake and metabolism of maltose and maltodextrins. nih.govasm.org The key enzymes involved are encoded by the mal genes. nih.gov Maltose phosphorylase (MalP) and amylomaltase (MalQ) are central to this metabolism. nih.govnih.gov MalP catalyzes the phosphorolysis of maltose, yielding glucose and glucose-1-phosphate. researchgate.net MalQ, a 4-α-glucanotransferase, is involved in transglycosylation reactions, transferring glycosyl units between maltodextrins. nih.govmdpi.com
In some lactobacilli, maltose utilization occurs via maltose phosphorylase, which conserves energy by phosphorylating maltose without ATP expenditure. oup.com This allows for the release of glucose into the medium, a strategy that can inhibit competing microorganisms through glucose repression. oup.com
Research on Transport Mechanisms in Cellular Models
The transport of maltose across the cell membrane is the first step in its metabolism and has been a significant area of research. ontosight.aiontosight.ai In E. coli, the maltose transport system is a well-characterized example of an ATP-binding cassette (ABC) transporter. pnas.orggrantome.com This system consists of a periplasmic maltose-binding protein (MBP), which binds maltose with high affinity, and a membrane-associated complex (MalFGK₂) that translocates the sugar into the cell, powered by ATP hydrolysis. nih.govpnas.orggrantome.com The substrate specificity of this system is determined by both MBP and the MalFGK₂ transporter complex. pnas.org
In the yeast Saccharomyces cerevisiae, maltose is transported via a proton symport mechanism, which is an active transport process requiring energy. nih.govontosight.ai This contrasts with glucose transport, which occurs through facilitated diffusion. nih.gov The efficiency of maltose transport is crucial for industries like brewing and biofuel production, where yeast fermentation of maltose is a key process. ontosight.ai
| Organism | Transport Mechanism | Key Components | Energy Source |
| Escherichia coli | ABC Transporter | Maltose-binding protein (MBP), MalF, MalG, MalK | ATP Hydrolysis |
| Saccharomyces cerevisiae | Proton Symport | Maltose permease | Proton Motive Force |
Research on Maltose as an Inducer or Repressor in Gene Regulation Studies (Microbial Systems)
This compound serves as a significant signaling molecule in various microbial systems, acting as an inducer or contributing to the repression of gene networks involved in its own metabolism and transport. The regulatory mechanisms are diverse, ranging from positive activation of transcription in some bacteria and yeast to the derepression of negatively controlled operons in others. Research into these systems has not only illuminated fundamental principles of gene regulation but has also led to the development of maltose-inducible expression systems for biotechnology.
In the bacterium Escherichia coli, the maltose regulon is a classic model of positive gene regulation. wikipedia.org The expression of mal genes, which encode proteins for maltose uptake and catabolism, is dependent on the transcriptional activator protein, MalT (B15192052). caister.comnih.govnih.gov In the presence of the inducer, which is technically maltotriose formed during maltodextrin (B1146171) metabolism, MalT becomes activated. caister.comnih.gov Activated MalT, in an ATP-dependent process, then binds to specific DNA sequences near the promoters of the mal operons, recruiting RNA polymerase and initiating transcription. caister.comwizeprep.com This system is further subject to a higher level of control known as catabolite repression, where the presence of a preferred carbon source like glucose prevents the induction of the mal genes, primarily by controlling the expression of the malT gene itself via the cAMP/CAP complex. caister.comnih.govnih.gov Additionally, a global regulator known as Mlc functions as a repressor for malT transcription. caister.comnih.gov The activity of MalT is also modulated by inhibitory interactions with proteins such as MalK, the ABC transporter subunit, which sequesters MalT in the absence of transport, and the enzyme MalY. caister.comnih.gov
Conversely, in many Gram-positive bacteria, such as Streptococcus pneumoniae and Lactococcus lactis, maltose metabolism is controlled through negative regulation. wikipedia.orgcsic.es In these organisms, a repressor protein, typically from the LacI family and named MalR, binds to an operator region in the DNA in the absence of maltose, physically blocking transcription of the maltose utilization genes. wikipedia.orgcsic.es When maltose is transported into the cell, it acts as an inducer by binding to the MalR repressor. csic.esuniprot.org This binding causes a conformational change in MalR, leading to its dissociation from the operator and thus permitting the transcription of the downstream genes. csic.es
In the yeast Saccharomyces cerevisiae, the regulation of MAL genes is also a process of induction by maltose. oup.comnih.gov This system requires a functional maltose permease for transport into the cell and a specific MAL-activator protein that binds to an upstream activation sequence (UASM) to drive transcription. oup.comnih.govnih.gov It has been demonstrated that intracellular maltose is the crucial signal for inducing the expression of MAL genes. nih.gov Similar to E. coli, this induction is overridden by glucose repression, a mechanism that ensures the preferential use of glucose over other carbon sources. oup.com
These regulatory systems have been harnessed to create tools for molecular biology. Maltose-inducible expression vectors have been developed for various organisms, including Bacillus subtilis and Lactococcus lactis, allowing for controlled and tunable expression of recombinant proteins and the engineering of metabolic pathways. oup.comnih.govpnas.org
Detailed Research Findings
The table below summarizes key research findings on the role of maltose in gene regulation across different microbial systems.
| Microorganism | Regulatory System Type | Key Regulatory Protein(s) | Role of Maltose/Inducer | Mechanism of Action | Key Research Findings & Citations |
|---|---|---|---|---|---|
| Escherichia coli | Positive Regulation (Activation) | MalT (Activator), CAP (Catabolite Activator Protein), Mlc (Repressor for malT), MalK (Inhibitor of MalT), MalI (Repressor) | Inducer (Maltotriose is the direct inducer) | Maltotriose binds to and activates MalT. Activated MalT binds to mal promoters to activate transcription. The system is repressed by glucose via catabolite repression of the malT gene. | The mal regulon consists of ten genes across multiple operons, all positively controlled by MalT. wikipedia.orgcaister.comnih.gov MalT expression is itself regulated by CAP and the Mlc repressor. caister.comnih.govnih.gov MalK, the transporter's ATPase subunit, inactivates MalT in the absence of substrate. caister.com MalI is a separate repressor for the malX and malY genes. uniprot.org |
| Saccharomyces cerevisiae | Positive Regulation (Activation) | MAL-Activator (e.g., Mal63), Mig1p (Repressor) | Inducer | Intracellular maltose leads to the activation of the MAL-activator protein, which binds to an upstream activation sequence (UASM) to promote transcription of MAL structural genes. | Induction requires maltose permease to transport maltose into the cell. oup.comnih.gov Glucose represses the system via the Mig1p repressor and also inhibits the induction process. oup.com |
| Streptococcus pneumoniae | Negative Regulation (Derepression) | MalR (Repressor) | Inducer | In the absence of maltose, the MalR repressor binds to the operator, blocking transcription. Maltose binds to MalR, causing it to dissociate from the DNA, allowing transcription to proceed. | MalR is a transcriptional repressor belonging to the LacI family of repressors. wikipedia.org |
| Lactococcus lactis | Negative Regulation (Derepression) | MalR (Repressor) | Inducer | Maltose binding to the MalR repressor releases its inhibition on the target promoter, inducing gene expression. | A maltose-inducible system was developed for controlled gene expression using the pneumococcal MalR repressor and its corresponding promoter, which is repressed by MalR and induced by maltose. csic.esnih.gov |
| Bacillus subtilis | Positive/Inducible Regulation | MalR (Transcription Factor), MalK | Inducer | Maltose induces the expression of genes downstream of the PmalA promoter, which contains a MalR binding site (operator). | Maltose-inducible expression systems have been engineered for high-level protein production. researchgate.net System performance was improved by deleting maltose utilization genes, and it is subject to glucose repression. pnas.orgresearchgate.net |
Advanced Analytical Methodologies for Maltose Hydrate Characterization
Chromatographic Techniques for Separation and Quantification Research
Chromatographic methods are fundamental in the analysis of carbohydrates like maltose (B56501) hydrate (B1144303), providing robust platforms for both separation from complex matrices and accurate quantification. creative-proteomics.com These techniques are indispensable for quality control, process monitoring, and research applications.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of soluble carbohydrates, including maltose. rsc.org Its versatility is enhanced by the variety of detection methods that can be coupled with the system, each offering distinct advantages in sensitivity and selectivity. rsc.org
Commonly employed detectors in maltose analysis include:
Refractive Index (RI) Detection: RI detection is a universal method for carbohydrate analysis. rsc.org However, it is known to have limitations such as lower sensitivity and susceptibility to temperature and mobile phase fluctuations. rsc.org
Ultraviolet (UV) Detection: While maltose itself lacks a strong UV chromophore, derivatization techniques can be employed to introduce UV-active functional groups, enabling detection. rsc.org
Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These detectors are mass-based and offer better sensitivity than RI detection, making them suitable for a wide range of carbohydrate analyses. rsc.org
Pulsed Amperometric Detection (PAD): PAD is a highly sensitive and selective method for the direct detection of underivatized carbohydrates. rsc.org
Fluorescence Detection (FLD): Similar to UV detection, pre-column derivatization with a fluorescent tag, such as p-aminobenzoic acid (p-AMBA), allows for highly sensitive quantification of maltose. spkx.net.cn
A study on the determination of fructose (B13574), glucose, and maltose in honey utilized HPLC with fluorescence detection after pre-column derivatization. spkx.net.cn The method demonstrated good linearity and low detection limits for maltose (240μg/kg). spkx.net.cn Another approach involves High Temperature Liquid Chromatography (HTLC) coupled with an Inductively Coupled Plasma Atomic Emission Spectrometer (ICP-AES), which can shorten retention times and reduce analysis costs. rsc.org The Japanese Pharmacopeia outlines a method for maltose hydrate analysis using a strong acid cation exchange gel column with RI detection, specifying elution order and resolution requirements. shodex.comshodexhplc.com
Table 1: Comparison of HPLC Detection Methods for Maltose Analysis
| Detector | Principle | Advantages | Disadvantages |
| Refractive Index (RI) | Measures changes in the refractive index of the eluent. rsc.org | Universal for all compounds. rsc.org | Low sensitivity, not compatible with gradient elution. rsc.org |
| Ultraviolet (UV) | Measures the absorption of UV light by the analyte. rsc.org | High sensitivity for chromophoric compounds. | Maltose requires derivatization. rsc.org |
| Evaporative Light Scattering (ELSD) | Detects scattered light from non-volatile analyte particles after mobile phase evaporation. rsc.org | More sensitive than RI, compatible with gradient elution. rsc.org | Response can be non-linear. |
| Pulsed Amperometric (PAD) | Measures the current generated by the oxidation of the analyte at a working electrode. rsc.org | High sensitivity and selectivity for electroactive compounds like carbohydrates. rsc.org | Can be complex to operate. |
| Fluorescence (FLD) | Measures the fluorescence emitted by the analyte after excitation with UV light. spkx.net.cn | Very high sensitivity and selectivity. | Requires derivatization with a fluorescent tag. spkx.net.cn |
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Maltose
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. creative-proteomics.com Since maltose is non-volatile, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. restek.com This process also reduces the polarity of the sugar molecules. restek.com
Common derivatization techniques for sugar analysis by GC-MS include:
Silylation: This is a widely used method where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. restek.com
Acetylation: This involves the conversion of hydroxyl groups to acetyl esters. restek.com
Oximation followed by Silylation or Acetylation: An oximation step prior to silylation or acetylation can reduce the number of anomeric peaks, simplifying the chromatogram. restek.com
The resulting derivatized maltose can then be separated by GC and detected by Mass Spectrometry (MS), which provides both qualitative and quantitative information. nih.gov GC-MS is particularly useful for analyzing complex mixtures and for metabolic flux analysis where the incorporation of isotopic labels into maltose needs to be quantified. nih.gov One challenge in the GC analysis of reducing sugars like maltose is the formation of multiple anomeric peaks (α and β anomers) in solution, which can complicate quantification. chromforum.org Reducing the sugar to its alditol form before derivatization can circumvent this issue by producing a single peak. restek.com
Ion Chromatography for Carbohydrate Analysis
Ion chromatography (IC), particularly High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD), is a highly effective technique for the separation and quantification of carbohydrates, including maltose. tandfonline.comthermofisher.com Carbohydrates are weak acids and can be separated in their anionic form at high pH. mdpi.com
HPAEC-PAD offers several advantages for maltose analysis:
High Resolution and Selectivity: It allows for the separation of closely related sugars, such as isomers like maltose and isomaltose. tandfonline.comtandfonline.com
High Sensitivity: PAD provides sensitive detection of carbohydrates without the need for derivatization. mdpi.com
Direct Analysis: Samples often require minimal preparation, such as dilution and filtration. sigmaaldrich.com
This method has been successfully applied to the determination of maltose in various matrices, including hydroxyethyl (B10761427) starch, beer, and food products. tandfonline.comthermofisher.comtandfonline.com For instance, a validated HPAEC-PAD method was developed for the quantitation of glucose, isomaltose, and maltose in hydroxyethyl starches, demonstrating good linearity and precision. tandfonline.comtandfonline.com In the analysis of beer, ion chromatography can be used to profile maltose oligosaccharides up to a degree of polymerization (DP) of 15. thermofisher.com
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, providing detailed information about the molecular weight and structure of analytes like this compound. csic.es It is often coupled with chromatographic techniques for enhanced separation and identification. waters.com
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for Oligosaccharide Profiling
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that are well-suited for the analysis of non-volatile and thermally labile molecules like oligosaccharides. nih.gov
Electrospray Ionization (ESI-MS): ESI is particularly compatible with liquid chromatography (LC) and is known for producing multiply charged ions, which is beneficial for analyzing high molecular weight compounds on mass analyzers with a limited m/z range. nih.govslu.se The pH of the sample solution can significantly influence the ionization efficiency of neutral oligosaccharides like maltose. nih.gov Using a basic mobile phase modifier in LC-ESI-MS can collapse the anomeric peaks of reducing sugars and enhance the ionization efficiency. waters.com
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is recognized for its high sensitivity and tolerance to contaminants. nih.gov It typically produces singly charged ions, resulting in less complex spectra compared to ESI. nih.gov MALDI-TOF (Time-of-Flight) MS is often used for the rapid profiling of oligosaccharides and can provide information on their chain length distribution. slu.se Derivatization of oligosaccharides can significantly increase the sensitivity of MALDI-MS analysis. slu.se
Both ESI-MS and MALDI-MS are invaluable for profiling maltooligosaccharides, which are oligomers of glucose units linked by α-1,4 glycosidic bonds. acs.org
Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Determination
Tandem Mass Spectrometry (MS/MS) is a crucial technique for the structural elucidation of oligosaccharides, including the determination of glycosidic linkages. ucdavis.edunih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. lsu.edu The fragmentation pattern provides detailed structural information.
For maltose, which is a disaccharide of two glucose units linked by an α-1,4 glycosidic bond, MS/MS can be used to confirm this linkage. creative-proteomics.comlsu.edu The fragmentation of the glycosidic bond is a key process observed in the CID spectra of disaccharides. lsu.edu The relative abundance of fragment ions can be used to differentiate between different linkage positions and even anomeric configurations (α vs. β). lsu.edulsu.edu
Recent advancements have led to the development of LC-MS/MS methods for the rapid and simultaneous relative quantification of glycosidic linkages in oligosaccharides and polysaccharides. ucdavis.edunih.gov These methods often involve permethylation of the carbohydrate followed by hydrolysis and derivatization before LC-MS/MS analysis in multiple reaction monitoring (MRM) mode. ucdavis.edunih.gov A multidimensional mass spectrometry-based workflow has also been developed that combines HPLC-QTOF MS for oligosaccharide sequencing with UHPLC-QqQ MS analyses for monosaccharide and linkage composition determination. acs.org
Thermal Analysis Techniques for Hydration State and Phase Transitions
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For this compound, these methods are indispensable for understanding its stability, hydration, and phase transitions.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.comtorontech.com This method is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of materials. mdpi.com
In the study of this compound, DSC reveals several key thermal events. The DSC curve of maltose monohydrate typically shows an endothermic peak around 128°C, which corresponds to the release of water from the crystal lattice. uctm.edu This dehydration process leads to the substance entering a liquid state. uctm.edu The anhydrous form of the disaccharide melts at approximately 107°C. uctm.edu
The glass transition is a critical parameter for amorphous or semi-crystalline materials, representing a reversible transition from a hard and relatively brittle state into a molten or rubber-like state. torontech.com For amorphous maltose, the glass transition temperature is influenced by the presence of plasticizers like water. researchgate.net As the water content increases, the Tg of hydrated gelatin films, for instance, decreases significantly until a certain threshold is reached. rsc.org
Subsequent endothermic peaks at higher temperatures on the DSC thermogram indicate the onset of degradation. hilarispublisher.com The precise temperatures of these transitions can be influenced by factors such as the heating rate, with higher rates generally shifting the peaks to higher temperatures. hilarispublisher.com
Table 1: Key Thermal Transitions of this compound Determined by DSC
| Thermal Event | Typical Temperature Range (°C) | Description |
| Dehydration/Melting | 100 - 134 | Release of water of hydration from maltose monohydrate, leading to melting. uctm.eduhilarispublisher.com |
| Glass Transition (Tg) | Variable (dependent on water content) | Transition from a glassy to a rubbery state in amorphous regions. researchgate.netrsc.org |
| Degradation | 202 - 243 | Onset of thermal decomposition of the maltose molecule. hilarispublisher.com |
Note: The values in this table are approximate and can vary depending on the specific experimental conditions, such as heating rate and sample purity.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. intertek.comeltra.com This technique is essential for quantifying the water content of this compound and studying its thermal decomposition profile. intertek.com
A typical TGA curve for maltose monohydrate shows a distinct weight loss step corresponding to the removal of water. For maltose monohydrate, a weight loss of approximately 4% is observed, which aligns with the theoretical water content of the monohydrate form. uctm.edu This initial weight loss confirms the hydration state of the sample.
Following dehydration, further heating leads to the thermal decomposition of the maltose molecule in distinct stages. uctm.edu TGA can precisely determine the temperatures at which these decomposition events occur and the associated mass loss for each stage. intertek.com The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air or oxygen) to investigate oxidative stability. eltra.com
The activation energy for the dehydration process of maltose monohydrate has been determined to be approximately 364.9 ± 49.8 kJ/mole, indicating a significant energy barrier for the removal of water from the crystal structure. hilarispublisher.com
Table 2: TGA Data for Maltose Monohydrate Decomposition
| Temperature Range (°C) | Weight Loss (%) | Corresponding Event |
| ~100 - 150 | ~4.0 | Dehydration (Loss of one water molecule). uctm.eduhilarispublisher.com |
| > 200 | Variable | Onset of thermal decomposition of the anhydrous maltose. uctm.edu |
Note: The data presented are illustrative and can be influenced by experimental parameters like heating rate and gas flow.
Surface Science Techniques for this compound Interactions
Surface science techniques provide high-resolution information about the topography and interaction forces at the surface of materials. These methods are crucial for understanding the crystal morphology and adsorption behavior of this compound.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can produce images of surfaces at the nanoscale. mdpi.comescholarship.org It is a powerful tool for visualizing the morphology of this compound crystals, including their surface features, growth patterns, and defects. escholarship.org
AFM can be operated in various modes to obtain topographical images with remarkable clarity. escholarship.org For crystalline polymers and other molecular crystals, AFM can reveal the arrangement of lamellae, which are thin, plate-like crystalline structures. irida.es The technique allows for the direct visualization of crystal growth processes in real-time and under controlled conditions. escholarship.org High-speed AFM has further enabled the observation of molecular dynamics and the diffusion of molecules on crystal surfaces. mdpi.com Studies on other crystalline systems have demonstrated AFM's ability to reveal surface terrace morphology and the influence of supersaturation on crystal growth. rsc.org
The Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing technique that measures a change in frequency of a quartz crystal resonator upon the adsorption of mass onto its surface. researchgate.netfrontiersin.org QCM, particularly when combined with dissipation monitoring (QCM-D), is a powerful tool for studying the real-time adsorption and binding of molecules, such as maltose, to various surfaces. researchgate.netfrontiersin.org
In the context of maltose, QCM has been used to monitor the interaction between maltose and lectins, such as Concanavalin A. researchgate.net By immobilizing the lectin on the QCM sensor surface, the binding of maltose from a solution can be detected as a change in the resonance frequency, which can be related to the adsorbed mass. researchgate.netcmu.edu This allows for the determination of kinetic and thermodynamic parameters of the interaction, such as association constants. researchgate.net The technique is sensitive enough to study the binding of low molecular mass ligands like disaccharides. researchgate.net QCM-D also provides information about the viscoelastic properties of the adsorbed layer, which is crucial for understanding the conformation and hydration of the bound molecules. nih.gov
Crystallization and Solid State Research of Maltose Hydrate
Kinetics and Thermodynamics of Maltose (B56501) Hydrate (B1144303) Crystallization
The transformation of anhydrous maltose into its hydrated crystalline form is a process governed by specific kinetic and thermodynamic parameters. The crystal-transformation rate of anhydrous α-maltose to the more stable hydrous β-maltose is influenced by factors such as temperature, humidity, water content, and the purity of the initial material. tandfonline.com The enthalpy for the solubilization of anhydrous maltose has been determined to be 7.0 kJ/mol. researchgate.net
Studies investigating the kinetics of this transformation have successfully applied the Avrami equation to describe the process, particularly when anhydrous maltose is kneaded with water. tandfonline.comresearchgate.net The activation energy for the crystal transformation of anhydrous maltose to its hydrous form under 75% humidity has been calculated at 79 kJ/mol. tandfonline.comresearchgate.net The kinetics of the dehydration of β-maltose monohydrate, the reverse process, have also been analyzed using models such as Jander's equation and Arrhenius plots. researchgate.netacs.org
Nucleation and Growth Mechanisms
The mechanism by which maltose hydrate crystals form and grow is critical to controlling the final crystal size and morphology. The process begins with the absorption of moisture from the environment, as maltose is highly hygroscopic. patsnap.com Water molecules interact with the polar hydroxyl groups on the maltose molecules, forming hydrogen bonds that allow the water to permeate and integrate into the crystal lattice, leading to the formation of maltose monohydrate or dihydrate. patsnap.com
Kinetic analysis using the Avrami equation provides insight into the nucleation and growth mechanisms. tandfonline.com The Avrami exponent, 'n', offers characteristic details of the process.
Values of n between 3 and 4 suggest heterogeneous nucleation and the development of crystals in spheres. tandfonline.com
Values of n between 1 and 2 indicate a linear growth mechanism for the β-maltose crystals. tandfonline.com
The purity of the maltose and the amount of water present significantly influence these mechanisms. tandfonline.com For industrial-scale production, seeding is a common practice to initiate nucleation and control the crystallization process. Adding β-maltose monohydrate seed crystals to a concentrated maltose solution provides a template for crystal growth. google.com
Influence of Supersaturation and Temperature on Crystal Habit
The supersaturation of the maltose solution and the ambient temperature are key variables that directly affect the rate of crystallization and the resulting crystal habit. Higher supersaturation levels generally increase the driving force for crystallization, leading to faster nucleation and growth rates. researchgate.netresearchgate.net
Temperature plays a dual role. The crystal transformation rate from anhydrous α-maltose to hydrous β-maltose is temperature-dependent. tandfonline.comresearchgate.net Optimal industrial crystallization of β-maltose monohydrate is often carried out at specific temperatures to control crystal size. For instance, primary crystallization at 20°C or 30°C with defined supersaturation ratios (e.g., 1.52 to 1.59) has been shown to produce fine, triangular, plate-like crystals of β-maltose hydrate with an approximate size of 20μ. google.com While warmer temperatures can increase crystallization rates, temperatures exceeding 130°C risk thermal degradation of the sugar. Conversely, temperatures below 50°C can significantly slow down the nucleation process.
| Parameter | Value/Observation | Conditions | Source |
|---|---|---|---|
| Activation Energy of Transformation (Anhydrous α → Hydrous β) | 79 kJ/mol | 75% relative humidity | tandfonline.comresearchgate.net |
| Enthalpy of Solubilization (Anhydrous) | 7.0 kJ/mol | Not specified | researchgate.net |
| Avrami Exponent (n) | 3-4 | Indicates heterogeneous nucleation and spherical growth | tandfonline.com |
| 1-2 | Indicates linear crystal growth | tandfonline.com | |
| Optimal Crystallization Temperature | 30°C | Supersaturation of 1.52, yielding ~20μ plate-like crystals | google.com |
Amorphous Solid Research of this compound
Amorphous maltose, a non-crystalline solid, is of significant interest due to its unique physical properties. Unlike the ordered structure of crystals, amorphous solids exist in a high-energy, thermodynamically metastable state. acs.orgsurfacemeasurementsystems.com This state can be achieved through processes like freeze-drying or quench-cooling of a melt. nih.gov The stability and behavior of amorphous maltose are closely linked to its glass transition temperature (Tg). nih.govnih.gov
Glass Transition Temperature Determination and Amorphous Stability
The glass transition temperature (Tg) is a critical parameter for amorphous materials, marking the transition from a rigid, glassy state to a more mobile, rubbery state. nih.gov Above the Tg, molecular mobility increases dramatically, which can lead to undesirable physical changes like caking, collapse, and recrystallization. nih.govresearchgate.net
The Tg of pure, anhydrous amorphous maltose has been reported to be approximately 93 ± 5 °C. acs.org However, this value is highly dependent on factors such as water content and the presence of other substances. nih.govnih.gov Water acts as a plasticizer, significantly lowering the Tg. nih.govresearchgate.net The relationship between Tg and water content can be effectively modeled using the Gordon-Taylor equation. nih.gov The Tg of the maximally freeze-concentrated maltose solution (Tg') has been measured at -32.5 °C. kaiyodai.ac.jp
Differential Scanning Calorimetry (DSC) is the standard technique used to determine the Tg, which appears as a step-change in the heat capacity of the material during a controlled heating scan. nih.govresearchgate.net The stability of amorphous maltose is compromised if stored at a temperature above its Tg, as the increased molecular mobility facilitates the transition to the more stable crystalline form. acs.org
| Maltose Form | Tg Value | Method/Condition | Source |
|---|---|---|---|
| Anhydrous Amorphous Maltose | 93 ± 5 °C | Average from literature | acs.org |
| Methanol-Originated Amorphous α-Maltose | Significantly low | Dried from methanol (B129727) solvent | researchmap.jp |
| Freeze-Concentrated Maltose (Tg') | -32.5 °C | DSC measurement | kaiyodai.ac.jp |
Devitrification and Recrystallization Phenomena
Devitrification is the process by which a metastable amorphous solid transforms into a more energetically favorable crystalline state. caltech.edu For amorphous maltose, this phenomenon represents a critical stability issue, as it alters the physical properties of the material. acs.org The tendency to recrystallize is driven by the excess Gibbs free energy stored in the amorphous phase. acs.org
The presence of water significantly influences devitrification. Studies have shown that the crystallization of amorphous maltose occurs at high water activity (aw) levels (≥0.534) at 25°C. nih.gov Upon recrystallization, amorphous maltose can form different crystal structures, including anhydrate α-maltose and β-maltose monohydrate. researchgate.net The presence of other components, such as proteins or salts like sodium phosphate, can also induce or alter the mechanism of recrystallization. researchgate.netkaiyodai.ac.jp The kinetics of devitrification are closely tied to molecular mobility; therefore, recrystallization is much more likely to occur at temperatures above the Tg. acs.orghelsinki.fi
Co-crystallization and Solid Dispersion Studies Involving this compound
To improve the solubility and dissolution rates of poorly water-soluble drugs, maltose has been investigated as a carrier in solid dispersions. nih.govijrpb.com A solid dispersion involves the dispersion of one or more active ingredients in an inert carrier matrix at the solid state. researchgate.net Sugars, including maltose, are considered first-generation carriers for these systems. nih.gov The underlying principle is that dispersing the drug at a molecular level within a hydrophilic carrier like maltose enhances wettability and increases the surface area upon dissolution, thereby boosting the drug's bioavailability. researchmap.jpnih.gov
Several studies have demonstrated the effectiveness of maltose in solid dispersions:
Solid dispersions of sulfamethoxazole prepared with maltose using a quench-cooling technique showed 100% drug dissolution within just 5 minutes. mdpi.com
An amorphous solid dispersion of indomethacin and ibuprofen using a maltose matrix (dried from methanol) showed improved aqueous dissolution after heat treatment, which increased the Tg and stability of the carrier. researchmap.jp
Hydration and Dehydration Kinetics in Solid-State this compound
The interconversion between anhydrous and hydrated forms of maltose is a critical aspect of its solid-state chemistry, with significant implications for its stability, processing, and functionality. The kinetics of these hydration and dehydration processes are complex, influenced by factors such as temperature, water activity (relative humidity), and the presence of other components.
Detailed Research Findings
The study of the hydration and dehydration kinetics of this compound often involves thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods allow for the non-isothermal investigation of the dehydration process.
One key parameter derived from these studies is the apparent activation energy (Ea) , which represents the energy barrier that must be overcome for the dehydration reaction to occur. Research has determined the apparent activation energy for the dehydration of maltose monohydrate to be approximately 364.9 ± 49.8 kJ/mole . hilarispublisher.comscholarscentral.com This high value suggests a significant energy requirement for the removal of water from the crystal lattice.
The kinetics of this transformation can be modeled using various equations. For instance, the transformation of β-maltose monohydrate to an anhydrous form, mediated by ethanol (B145695), has been described in two steps: a dehydration reaction to an amorphous form, followed by crystallization to the anhydrous form. researchgate.net The activation energies for these steps were determined to be 100 kJ/mol for the dehydration and 90 kJ/mol for the crystallization. researchgate.net
The hydration kinetics, the process of amorphous maltose converting to its hydrated crystalline form, is also a critical area of study. The crystallization of amorphous maltose is significantly influenced by water activity and the presence of other molecules, such as proteins. researchgate.netnih.gov Studies have shown that the crystallization of amorphous maltose occurs at higher water activity values (≥0.534 at 25°C). researchgate.netnih.gov The rate of water loss from amorphous maltose, which precedes crystallization, has also been kinetically analyzed. researchgate.net
It is important to note that the presence of water acts as a plasticizer, lowering the glass transition temperature (Tg) of maltose. surfacemeasurementsystems.com This increased molecular mobility above the Tg facilitates the structural rearrangements necessary for both hydration and dehydration. patsnap.com The kinetics of these transformations are therefore intrinsically linked to the material's glass transition and the plasticizing effect of water. mdpi.com
The following table summarizes key kinetic data from various studies on this compound:
| Process | Compound | Method | Activation Energy (Ea) | Key Findings | Reference |
|---|---|---|---|---|---|
| Non-isothermal Dehydration | Maltose monohydrate | TGA (Flynn–Wall–Ozawa method) | 364.9 ± 49.8 kJ/mole | High activation energy indicates a significant energy barrier for dehydration. | hilarispublisher.comscholarscentral.com |
| Ethanol-Mediated Dehydration | β-Maltose monohydrate | Thermal analysis (Jander's equation) | 100 kJ/mol | Dehydration to an amorphous form. | researchgate.net |
| Ethanol-Mediated Crystallization | Amorphous maltose | Thermal analysis (Arrhenius plots) | 90 kJ/mol | Formation of a new stable anhydrous form from the amorphous state. | researchgate.net |
| Water Sorption and Crystallization | Amorphous maltose | X-ray Diffraction | Not explicitly calculated | Crystallization occurs at water activity ≥0.534 at 25°C. The kinetics are affected by water and whey protein isolate. | researchgate.netnih.gov |
The study of hydration and dehydration kinetics is crucial for understanding and controlling the phase transitions of maltose in various applications. researchgate.net These transitions can impact physicochemical properties such as solubility and stability, making their kinetic characterization essential for quality control and formulation development. hilarispublisher.com
Degradation Pathways and Stability Mechanisms of Maltose Hydrate
Hydrolytic Degradation Mechanisms in Aqueous Solutions
In aqueous solutions, the primary degradation pathway for maltose (B56501) is the hydrolytic cleavage of the α(1→4) glycosidic bond that links the two glucose units. sigmaaldrich.com This reaction results in the formation of two molecules of glucose. sigmaaldrich.comnih.gov
The hydrolysis of maltose can be initiated through different mechanisms:
Acid-catalyzed hydrolysis: In acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more susceptible to nucleophilic attack by a water molecule. The rate of this hydrolysis is dependent on the pH of the solution. nih.govresearchgate.net
In Subcritical Water: Studies conducted in subcritical water (180 to 260 °C) show that the decomposition rate of maltose increases with temperature. nih.govresearchgate.net The process initially follows first-order kinetics but accelerates as the reaction proceeds, which is attributed to a decrease in the effluent pH caused by the formation of acidic degradation products. nih.gov
Oxidative Hydrolysis: Certain oxidizing agents can facilitate hydrolysis. For instance, hydrogen peroxide has been shown to first hydrolyze the α-(1→4) glucosidic linkage in maltose before further oxidizing the resulting glucose molecules. researchgate.net
Radiolysis: Exposure to gamma radiation in oxygenated aqueous solutions also leads to a predominating hydrolytic scission of the glycosidic bond to yield glucose. rsc.org
The initial and final products of maltose hydrolysis in different conditions are summarized below.
| Condition | Initial Reactant | Primary Products | Reference |
| Aqueous Solution | Maltose | Glucose | sigmaaldrich.com |
| Subcritical Water | Maltose | Glucose, 5-hydroxymethyl-2-furaldehyde | nih.govresearchgate.net |
| Hydrogen Peroxide | Maltose | Glucose, Gluconic Acid | researchgate.net |
| Gamma Radiation | Maltose | Glucose, Gluconic Acid, Maltobionic Acid | rsc.org |
Non-Enzymatic Browning Reactions (Maillard Reaction) Involving Maltose
Maltose, as a reducing sugar, readily participates in the Maillard reaction, a form of non-enzymatic browning. byjus.combeerandbrewing.com This complex series of reactions occurs between the carbonyl group of the reducing sugar and the amino group of an amino acid, typically initiated by heat. byjus.comwikipedia.org The reaction is responsible for the development of color and flavor in many cooked foods. beerandbrewing.comwikipedia.org
The mechanism of the Maillard reaction involving maltose can be outlined in three main stages:
Initial Stage: The reaction begins with the condensation of the carbonyl group of maltose with an amino acid to form an N-substituted glycosylamine. byjus.comwikipedia.org This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine, specifically 1-deoxy-1-amino-maltulose. byjus.comcerealsgrains.org
Intermediate Stage: The ketosamines can then react through several pathways. byjus.com These pathways include dehydration and fragmentation to form reactive dicarbonyl compounds such as maltosone and 1,4-dideoxyglucosone. acs.org Further reactions, like the Strecker degradation of amino acids by these dicarbonyls, produce aldehydes and pyrazines that contribute to the aroma of the final product. mdpi.com
Final Stage: In the final stage, the intermediate compounds polymerize and condense to form brown, nitrogenous polymers and copolymers known as melanoidins. byjus.combeerandbrewing.comwikipedia.org
Research has identified several key intermediates in the Maillard degradation of maltose, including glyoxylic acid, 5,6-dihydroxy-2,3-dioxohexanal, and 3,4-dideoxypentosone, highlighting the importance of redox reactions in the degradation process. acs.org
Research on Oxidation Pathways and Products of Maltose Hydrate (B1144303)
The oxidation of maltose hydrate can occur at the aldehyde group of the reducing glucose unit or at the primary alcohol groups. The specific oxidation products depend on the oxidizing agent and reaction conditions.
Oxidation to Aldonic Acids: Mild oxidizing agents like bromine water or potassium permanganate (B83412) in acidic media oxidize the hemiacetal group of maltose to a carboxylic acid, forming maltobionic acid. biology-journal.orgnist.gov Studies with Pseudomonas species have also shown the oxidation of maltose to bionic acids. asm.org
Oxidation with Hydrogen Peroxide: The degradation of maltose by hydrogen peroxide proceeds in stages. Initially, the glycosidic bond is hydrolyzed to form glucose. Subsequently, the hemiacetal hydroxyl group in the resulting glucose is oxidized to a carboxyl group, yielding gluconic acid. researchgate.net
Radiative Oxidation: When aqueous solutions of maltose are irradiated with gamma rays in the presence of oxygen, oxidative scission occurs alongside hydrolysis. rsc.org The initial oxidation products identified include gluconic acid and maltobionic acid. rsc.org An additional disaccharide acid, likely formed by the oxidation of a primary alcohol group (-CH₂OH), is also produced. rsc.org
The table below summarizes the oxidation products of maltose under different conditions.
| Oxidizing Agent/Condition | Primary Oxidation Product(s) | Reference |
| Potassium Permanganate (acidic) | Maltobionic Acid | biology-journal.org |
| Bromine Water | Maltobionic Acid | nist.gov |
| Hydrogen Peroxide | Gluconic Acid (from glucose) | researchgate.net |
| Gamma Radiation (in O₂) | Maltobionic Acid, Gluconic Acid | rsc.org |
| Pseudomonas species | Bionic Acids | asm.org |
Influence of Environmental Factors on this compound Degradation Kinetics (e.g., pH, Temperature, Light)
The rate and extent of this compound degradation are significantly influenced by various environmental factors.
Temperature:
Hydrolysis and Thermal Degradation: Higher temperatures accelerate the decomposition of maltose. nih.govnih.gov In subcritical water, the decomposition rate was found to be faster at higher temperatures (180-260°C). nih.govresearchgate.net Similarly, heating 20% maltose solutions from 110 to 150°C resulted in increased degradation, evidenced by a decrease in pH and free sugar content, and an increase in degradation products like 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.net
Maillard Reaction: The Maillard reaction is highly temperature-dependent, with an optimal range often cited as 140°C to 165°C. byjus.com The rate of color changes and HMF accumulation in amorphous maltose/protein matrices increases with higher storage temperatures (45-65°C). nih.govnih.gov
Dehydration: Thermogravimetric analysis shows that the dehydration of maltose monohydrate occurs between 100°C and 150°C, with the peak temperature shifting higher with increased heating rates. hilarispublisher.com
pH:
Hydrolysis: The pH of the solution has a marked effect on maltose stability. Low pH (acidic conditions) accelerates the hydrolytic decomposition of maltose. nih.govresearchgate.net Studies of maltose decomposition in subcritical water showed a correlation between the decrease in effluent pH and the accelerated decomposition rate. nih.gov
Maillard Reaction: The Maillard reaction is favored under alkaline (basic) conditions because the amino groups are more nucleophilic. beerandbrewing.comscienceofcooking.com However, browning can occur across a range of pH values. Studies on model systems of glycine (B1666218) and maltose showed non-enzymatic brown pigment formation between pH 4.0 and 6.0. acs.org The degradation of sugars in heated solutions is also influenced by pH, with caramelization reactions being significant at neutral or acidic pH. nih.gov
Light:
Radiolysis: High-energy radiation, such as gamma rays, can induce the degradation of maltose in aqueous solutions. rsc.org The primary process is a hydrolytic-type scission to glucose, accompanied by oxidative reactions. The rate of degradation was found to be first-order with respect to the maltose concentration. rsc.org
Color Stability: The color of maltose can change upon exposure to certain conditions. Electron beam irradiation of lentil starch containing maltose resulted in a darker yellow color, attributed to caramelization and breakdown of starch molecules, with the effect being more pronounced at higher doses. nih.gov
The stability of different crystalline forms can also vary. Crystalline α-maltose has been shown to be more stable and less prone to browning and degradation during storage at 50°C compared to crystalline β-maltose hydrate. google.com
Applications of Maltose Hydrate in Research and Advanced Materials Science Methodological Focus
Research on Maltose (B56501) Hydrate (B1144303) as a Cryoprotectant or Lyoprotectant: Mechanism of Action
Maltose hydrate is investigated in research for its role as a cryoprotectant and lyoprotectant, substances that protect biological materials from damage due to freezing or drying. Its protective capabilities are rooted in its molecular interactions with water and biological structures. When used as a cryoprotectant, maltose, like other sugars, helps to mitigate the damaging effects of ice crystal formation and increased solute concentration during freezing. researchgate.netucl.ac.uk These protective effects are attributed to both colligative properties, where the sugar lowers the freezing point of the solution, and non-colligative mechanisms that involve direct interactions with membranes and macromolecules. preprints.orgfrontiersin.org
The primary mechanisms by which this compound exerts its protective effects are through water replacement and vitrification (glass formation). capes.gov.br
Water Replacement: During dehydration, whether from freezing or drying, water molecules that normally hydrate and stabilize biological macromolecules like proteins and lipid membranes are removed. This can lead to denaturation and fusion. Maltose molecules, with their numerous hydroxyl (–OH) groups, can form hydrogen bonds with these biological structures, effectively replacing the water molecules. wikipedia.orgresearchgate.netpatsnap.com This "water replacement hypothesis" suggests that by substituting for water, maltose helps to maintain the native conformation and function of proteins and the integrity of membranes in a dehydrated state. wikipedia.orgarxiv.org Molecular dynamics simulations have shown that maltose can replace a significant fraction of water-lipid hydrogen bonds in membrane systems. nih.gov This interaction reduces the mobility of water molecules at the membrane surface and increases the hydrophobicity of the microenvironment. acs.orgresearchgate.net
Glass Formation (Vitrification): As water is removed from a maltose solution during cooling or drying, the concentration of the sugar increases significantly, leading to a dramatic rise in viscosity. wur.nl Instead of crystallizing, the highly viscous solution can undergo a phase transition into an amorphous, solid-like state known as a glass. wikipedia.orgwur.nl This process, called vitrification, is critical for cryopreservation. nih.gov The glassy state effectively immobilizes the biological structures within it, preventing degradation reactions and preserving their structural integrity over time. wur.nl The temperature at which this transition occurs is known as the glass transition temperature (Tg). biorxiv.org Maltose's ability to form a stable glass with a high Tg is a key factor in its cryoprotective efficacy, as it helps to prevent ice crystallization, which can cause mechanical damage to cells. arxiv.orgbiorxiv.org Research comparing different disaccharides has found that the material properties of the resulting glass, such as its fragility and residual water content, correlate with its protective capacity. biorxiv.org For maltose, protection correlates strongly with a higher glass transition temperature and reduced glass former fragility. biorxiv.org
Table 1: Comparison of Cryoprotectant Mechanisms
| Mechanism | Description | Role of this compound |
| Water Replacement | Sugar molecules form hydrogen bonds with biomolecules (e.g., proteins, lipids), replacing the structural water that is lost during freezing or dehydration. wikipedia.orgarxiv.org | Maltose's hydroxyl groups directly interact with the polar head groups of phospholipids (B1166683) and surface residues of proteins, preserving their native structure. ucl.ac.ukacs.org |
| Vitrification | Formation of a highly viscous, non-crystalline, amorphous solid (a "glass") upon cooling or drying. wikipedia.orgwur.nl This immobilizes biomolecules, preventing degradation. | Maltose increases the solution's viscosity and glass transition temperature (Tg), hindering ice crystal formation and creating a stable, protective matrix. arxiv.orgbiorxiv.org |
| Colligative Effects | The presence of solutes lowers the freezing point of the solution. preprints.org | As a solute, maltose depresses the freezing point of body fluids, which is particularly important for freeze-avoiding insects. preprints.org |
The cryoprotective and lyoprotective properties of maltose are utilized in research to preserve a variety of biological materials for long-term storage and analysis. researchgate.net The addition of sugars like maltose is a common strategy to increase the stability of proteins, which are typically stable only under very specific conditions of temperature, pH, and hydration. arxiv.org
In the context of protein preservation, molecular dynamics simulations have shown that sugars like maltose, sucrose (B13894), and trehalose (B1683222) can stabilize proteins in solution. arxiv.org They are thought to work by being preferentially excluded from the protein's surface, leading to a "preferential hydration" shell that stabilizes the protein's structure. nih.gov This effect, combined with the formation of a rigid, glassy matrix upon drying, protects the protein from denaturation. arxiv.orgnih.gov
Maltose is also used to protect lipid membranes. Studies on model membranes, such as those made from 1,2-dimyristoyl-sn-glycero-3-phoshpocholine (DMPC), have demonstrated that maltose interacts with the phospholipid headgroups. acs.orgresearchgate.net This interaction leads to a reduction in the hydration at the membrane surface and can prevent membrane fusion and leakage, which are common forms of damage during freezing and thawing cycles. researchgate.net
This compound in Carbohydrate Polymer and Material Science Research
Maltose is a valuable building block in material science for creating biocompatible and biodegradable polymers. nih.gov Its functional groups are amenable to chemical modification, allowing for the synthesis of novel materials such as hydrogels and films for biomedical applications. nih.gov
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water while maintaining their structure. researchgate.netnih.gov Maltose can be incorporated into hydrogel structures to enhance their biocompatibility and tailor their physical properties.
One method involves modifying maltose and incorporating it into a polymer backbone. For example, hydrogels have been prepared by copolymerizing maltodextrin (B1146171) (a polysaccharide derived from starch) with monomers like acrylic acid or acrylamide (B121943). researchgate.net In another approach, dynamic covalent hydrogels have been created by simply mixing two different polysaccharide derivatives: one modified with phenylboronic acid (PBA) and another with maltose moieties. researchgate.net The reversible formation of phenylboronate (B1261982) ester cross-links between the two polymers at physiological pH results in a self-healing hydrogel. researchgate.net
Films can also be prepared using maltose-based polymers. For instance, molecularly imprinted polymer films designed to recognize and bind specific proteins, like Maltose Binding Protein (MBP), have been synthesized. johnshopkins.edu These films are created by polymerizing functional monomers around the target protein, which is later removed, leaving behind specific binding cavities. johnshopkins.edu
Table 2: Examples of Maltose-Based Hydrogel and Film Preparation
| Material | Preparation Method | Key Components | Application/Feature |
| Dynamic Hydrogel | Mixing of two modified polysaccharides in aqueous solution at neutral pH. researchgate.net | Phenylboronic acid-modified hyaluronic acid; Maltose-modified hyaluronic acid. researchgate.net | Self-healing material due to reversible boronic-ester cross-links. researchgate.net |
| Antimicrobial Hydrogel | Free radical polymerization of maltodextrin previously modified with glycidyl (B131873) methacrylate (B99206). researchgate.net | Maltodextrin (MD), acrylic acid (AAc) or acrylamide (AAm), zinc oxide (ZnO) nanoparticles. researchgate.net | Potential for use in wound dressings due to antimicrobial and swelling properties. researchgate.net |
| Protein-Imprinted Film | Polymerization of a precursor solution on a glass slide containing the template protein. johnshopkins.edu | N-isopropylacrylamide (NIPAm), acrylamide (AAm), methacrylic acid (MAA), Maltose Binding Protein (MBP). johnshopkins.edu | High specificity for binding the target protein (MBP). johnshopkins.edu |
| Thermoresponsive Nanogels | Semibatch precipitation polymerization followed by a "click" reaction. acs.org | Poly(N-vinylcaprolactam) (PNVCL), propargyl acrylate, azido-maltosides. acs.org | Surface-functionalized nanogels capable of biorelevant interactions for potential drug delivery. acs.org |
Biocompatibility, the ability of a material to perform with an appropriate host response, is a critical requirement for medical devices and drug delivery systems. nih.gov Due to its natural origin and inherent properties, maltose is an attractive component for developing biocompatible materials. nih.govresearchgate.net
Research has focused on synthesizing maltose-based polymers and evaluating their interaction with biological systems. For example, polymers with maltose side chains have been synthesized and studied for their ability to support cell growth. researchgate.net In one study, maltose-based methacrylate polymer architectures were synthesized, and their deacetylated, water-soluble forms were tested for their effect on MC3T3 osteoblast-like cells. researchgate.net The results indicated that a specific polymer architecture promoted higher cell growth and adhesion compared to similar glucose-based polymers, demonstrating good biocompatibility. researchgate.net
Surface modification of nanoparticles with carbohydrates like maltose is another strategy to improve biocompatibility. acs.org Coating nanoparticles with sugars can increase their aqueous solubility and stability in physiological conditions and can be used to target specific cells or tissues through interactions with lectin receptors. nih.govacs.org Studies on thermoresponsive poly(N-vinylcaprolactam) nanogels functionalized with maltose showed that the sugar coating made the particles more hydrophilic and more stable against salt-induced precipitation, which is beneficial for biomedical applications. acs.org
Advanced Research on this compound as a Carbon Source in Fermentation Studies
Maltose is a key fermentable sugar in various industrial processes, notably in brewing and baking, where it serves as a primary carbon and energy source for yeast. nih.govbyo.com Research in this area focuses on understanding and optimizing how microorganisms utilize maltose to improve production efficiency and final product quality.
In Saccharomyces cerevisiae (baker's or brewer's yeast), the utilization of maltose is a highly regulated process. Yeast preferentially consumes monosaccharides like glucose and fructose (B13574) before it begins to metabolize maltose. nih.gov The uptake and hydrolysis of maltose are controlled by a set of MAL genes, which code for a maltose permease (for transport into the cell) and a maltase enzyme (to break maltose into two glucose units). byo.comnih.gov The expression of these genes is subject to glucose repression, meaning high levels of glucose in the environment prevent the yeast from utilizing maltose. nih.gov
Advanced research has investigated the genetic and environmental factors that limit maltose fermentation, especially in high-sugar or "high-gravity" fermentations. nih.gov Studies have shown that incomplete fermentation of media with high maltose concentrations can be a significant issue. nih.gov Genetic research has identified that mutations in certain gene complexes, like the COMPASS methylation complex, can lead to more complete fermentation and higher ethanol (B145695) production from maltose. nih.gov This is because the inactivation of this complex can lead to increased activity of maltose permease and maltase during the later stages of fermentation. nih.gov
Beyond yeast, other microorganisms, such as lactic acid bacteria (LAB), are also studied for their ability to ferment maltose. semanticscholar.org For some LAB strains, like Streptococcus salivarius subsp. thermophilus, maltose was found to be an excellent carbon source, leading to high biomass accumulation, even surpassing glucose in some cases. semanticscholar.org
Table 3: Fermentation Performance on Different Carbon Sources
| Microorganism | Preferred Carbon Source(s) | Performance on Maltose | Research Finding |
| Saccharomyces cerevisiae | Glucose, Fructose > Maltose nih.gov | Utilized after monosaccharides are depleted due to glucose repression. nih.gov | Deletion of the SWD3 gene in the COMPASS complex improved fermentation of high-concentration maltose media, increasing ethanol yield. nih.gov |
| Pediococcus acidilactici | Sucrose, Maltose > Glucose semanticscholar.org | Showed an accelerated growth rate compared to glucose. semanticscholar.org | This strain utilizes maltose preferentially as a carbohydrate source. semanticscholar.org |
| Streptococcus salivarius subsp. thermophilus | Maltose, Glucose, Sucrose, Galactose | Exhibited the highest rate of growth, with maximum optical density achieved on maltose medium. semanticscholar.org | Achieved a good biomass yield on maltose. semanticscholar.org |
| Lactobacillus rhamnosus | Lactose (B1674315), Mannose, Galactose | Biomass accumulation was less compared to other carbon sources like lactose and galactose. semanticscholar.org | Maltose is not a preferred carbon source for this particular strain. semanticscholar.org |
This compound in Glycoscience Tool Development
This compound serves as a fundamental building block in the development of sophisticated chemical tools for glycoscience research. Its disaccharide structure, composed of two α-(1→4) linked glucose units, provides a versatile scaffold that can be chemically modified to create probes, inhibitors, and complex glycoarchitectures. These tools are instrumental in elucidating the roles of carbohydrates in complex biological processes, from enzymatic catalysis to cell-surface recognition. The commercial availability of D-(+)-maltose monohydrate often serves as the starting point for these intricate multi-step syntheses. nih.govmdpi.com
Synthesis of Maltose-Based Enzyme Inhibitors
The development of specific enzyme inhibitors is crucial for understanding enzyme mechanisms and pathways. This compound is a key precursor for synthesizing inhibitors targeting carbohydrate-processing enzymes.
Researchers have developed stereoselective routes starting from α-D-maltose to synthesize carbasugar derivatives, such as valienamine (B15573) and epi-valienamine analogues. nih.gov These compounds are designed as potential inhibitors for enzymes involved in microbial carbohydrate metabolism. For instance, C7/C8-cyclitols and C7N-aminocyclitols have been synthesized from D-(+)-maltose to target GlgEI, a maltosyltransferase from Streptomyces coelicolor involved in α-glucan biosynthesis. nih.govacs.org The synthetic strategy involves multiple steps, including the installation of protecting groups (e.g., p-bromobenzyl ethers), formation of thiomaltosides, and intramolecular cyclization reactions to create the final cyclitol structures. nih.gov While the synthesized compounds did not show inhibition at the tested concentrations, their co-crystallization with the target enzyme provided valuable structural insights for the rational design of future, more potent inhibitors. nih.gov
Another significant target is the GlgE enzyme in Mycobacterium tuberculosis, a maltosyltransferase essential for α-glucan biosynthesis. acs.org A designed inhibitor, 2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol, was synthesized using a convergent approach. This synthesis involved coupling a thioglycosyl donor with a functionalized fructose derivative to form a disaccharide intermediate, which was then transformed via reduction and intramolecular reductive amination into the final poly-hydroxypyrolidine-based inhibitor. acs.org
| Inhibitor Class/Derivative | Target Enzyme | Organism | Synthetic Approach from Maltose | Research Finding |
|---|---|---|---|---|
| C7/C8-cyclitols, C7N-aminocyclitols | GlgEI (V279S mutant) | Streptomyces coelicolor | Multi-step synthesis from D-(+)-maltose involving protection, thioglycoside formation, and cyclization. nih.gov | Provided structural data for future inhibitor design via X-ray crystallography, despite lacking inhibitory activity at tested concentrations. nih.gov |
| Poly-hydroxypyrolidine derivative (2,5-dideoxy-3-O-α-d-glucopyranosyl-2,5-imino-d-mannitol) | GlgE | Mycobacterium tuberculosis | Convergent synthesis coupling a thioglycosyl donor and a functionalized fructose derivative, followed by intramolecular reductive amination. acs.org | Designed as a potential inhibitor for a key enzyme in bacterial α-glucan biosynthesis. acs.org |
| Maltose and Maltotriose (B133400) Derivatives | Maltose transporter | Streptococcus pneumoniae | Chemical synthesis to create methyl-β-maltotetraoside (MeG4). | Derivatives were found to potentially inhibit key enzymes or transporters involved in maltose metabolism. researchgate.net |
Development of Probes for Carbohydrate-Binding Proteins
Maltose derivatives are extensively used to create molecular probes for studying carbohydrate-protein interactions, which are central to cell recognition, adhesion, and signaling. uni-kiel.de Maltose Binding Protein (MBP), a component of the bacterial maltose transport system, is a well-studied model for developing biosensing platforms due to the significant conformational change it undergoes upon binding maltose. researchgate.netnih.gov
Fluorescence-based assays are a powerful tool in this area. For example, fluorescently tagged maltose derivatives have been synthesized for use in Fluorescence Polarization (FP) competition experiments. rsc.org These assays allow researchers to study the binding affinities of potential ligands to carbohydrate-binding proteins like MBP. The synthesis of these probes involves functionalizing maltose at its reducing end with a fluorophore, such as fluorescein, which is suitable for observing significant FP variations upon binding to a protein. rsc.org
Beyond soluble probes, maltose can be used to functionalize surfaces and nanoparticles to study interactions with lectins, a class of carbohydrate-binding proteins. For instance, thermoresponsive poly(N-vinylcaprolactam) nanogels have been surface-functionalized with maltose. nih.gov This was achieved by first synthesizing "clickable" nanogels with surface alkyne groups, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with synthesized azido-maltosides. nih.gov The resulting maltose-decorated nanogels were then used to study interactions with the lectin Concanavalin A (Con A), demonstrating that the surface maltose moieties were accessible for biorecognition. nih.gov Similarly, maltose-functionalized hydrophilic magnetic nanoparticles have been developed for the selective enrichment of N-linked glycopeptides from complex biological samples. acs.org
| Probe Type | Methodology | Target Protein/Application | Key Research Finding |
|---|---|---|---|
| Fluorescently-tagged maltose | Fluorescence Polarization (FP) | Maltose Binding Protein (MBP) | Used in competitive binding assays to quantify ligand-protein interactions. rsc.org |
| Maltose-functionalized nanogels | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. | Concanavalin A (Con A) | Demonstrated that surface-bound maltose on thermoresponsive nanogels is capable of specific interactions with lectins. nih.gov |
| MBP-conjugated liposomes | Competitive assay using amylose (B160209) magnetic beads. | Detection of maltose | MBP can be used as a biorecognition element in a competitive assay format, offering high specificity for maltose over other sugars. acs.org |
| Maltose-functionalized magnetic nanoparticles | Two-step modification of Fe₃O₄ nanoparticles with polyethylenimine and polymaltose. | Enrichment of N-linked glycopeptides | The hydrophilic maltose surface allows for highly selective capture of glycopeptides for mass spectrometry analysis. acs.org |
Maltose in the Synthesis of Glycopolymers and Glycoconjugates
Glycopolymers—synthetic polymers featuring pendant carbohydrate moieties—are powerful tools for mimicking the multivalent presentation of carbohydrates on cell surfaces (the glycocalyx). nih.gov Maltose is a common component in the synthesis of these structures, which are used to investigate the "glycocluster effect," where multivalent binding leads to a dramatic increase in affinity (avidity) for carbohydrate-binding proteins.
Several advanced polymerization techniques are used to create well-defined glycopolymers. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been employed to synthesize periodic glycopolymers. mdpi.com In one study, a maltose-substituted vinyl ether (MalVE) was copolymerized with a maleimide (B117702) derivative to create polymers with an alternating structure. mdpi.com The synthesis of the maltose-containing monomer itself involved a CuAAC click reaction between an alkyne-functionalized vinyl ether and a synthesized maltosyl azide (B81097). mdpi.commdpi.com
Post-polymerization modification is another versatile strategy that allows for the precise installation of maltose onto a pre-formed polymer backbone. nih.gov This approach enables the creation of various glycopolymers with identical chain lengths but different sugar units, facilitating systematic studies of lectin binding. For example, block copolymers have been synthesized via living cationic polymerization, and the pendant functional groups were subsequently reacted with maltosyl azide via click chemistry to yield amphiphilic glycopolymer-type macromonomers. mdpi.com These macromonomers were then used to prepare maltose-decorated polymer particles, which showed specific interactions with Concanavalin A. mdpi.com The density of maltose on the particle surface was found to directly influence the strength of the interaction with the lectin. mdpi.com
Maltose can also serve as a scaffold for creating smaller, defined glycoconjugates. In one innovative approach, a synthetic maltoside was used as a scaffold to attach both mannose (Man) and glucose (Glc) ligands at specific positions (6 and 6'). rsc.org This resulted in a pair of regioisomeric heterobivalent glycoclusters, where the three-dimensional presentation of the mannose ligand was varied. When tested as inhibitors of bacterial adhesion mediated by the mannose-specific lectin FimH, these regioisomers showed a significant difference in inhibitory potency, highlighting how the precise spatial arrangement of ligands, controlled by the maltose scaffold, dictates biological activity. rsc.org
| Synthetic Strategy | Monomer/Scaffold | Polymerization/Coupling Method | Resulting Structure | Application |
|---|---|---|---|---|
| Polymerization of glycomonomers | Maltose-substituted vinyl ether (MalVE) | RAFT Polymerization | Periodic/alternating glycopolymers. mdpi.com | Mimicking glycosaminoglycans and studying sequence-controlled glycopolymer interactions. mdpi.com |
| Post-polymerization modification | Alkynyl-functionalized vinyl ether polymer | CuAAC Click Chemistry with Maltosyl Azide | Amphiphilic block glycopolymer macromonomers. mdpi.com | Preparation of maltose-decorated polymer particles for studying lectin binding (Con A). mdpi.com |
| Scaffold-based synthesis | Synthetic maltoside | Multi-step organic synthesis and click chemistry | Regioisomeric heterobivalent Man/Glc glycoclusters. rsc.org | Studying the effect of 3D ligand presentation on inhibition of bacterial adhesion (FimH). rsc.org |
Emerging Research Directions and Future Perspectives
Novel Synthetic Approaches for Maltose (B56501) Hydrate (B1144303) and its Analogs
The synthesis of maltose hydrate and its analogs is a burgeoning field of research, driven by the need for structurally diverse carbohydrates for various applications, including as enzyme substrates, prebiotic candidates, and building blocks for functional materials. Traditional chemical synthesis methods are often hampered by low yields and the need for extensive protecting group manipulations. Consequently, modern research is increasingly focused on chemoenzymatic and biocatalytic approaches that offer higher selectivity and more environmentally benign reaction conditions.
A significant area of development is the use of glycoside phosphorylases, such as maltose phosphorylase (MP), which catalyze the reversible phosphorolysis of maltose. tandfonline.com This enzymatic reaction can be driven in the reverse direction, known as reverse phosphorolysis, to synthesize α-(1→4)-glucosides. tandfonline.com This method has been successfully employed to produce not only maltose but also a range of non-naturally occurring oligosaccharides by using various sugar acceptors. tandfonline.com For instance, researchers have used MP from Bacillus sp. AHU2001 to synthesize oligosaccharides with d-glucosamine, N-acetyl-d-glucosamine, and d-xylose (B76711) as acceptor molecules. tandfonline.com
Another promising strategy is the one-pot multienzyme (OPME) chemoenzymatic system. nih.gov This approach involves the in situ generation of a sugar nucleotide from a simple monosaccharide, which then acts as a donor for a glycosyltransferase in the same reaction vessel. nih.gov This eliminates the need for the isolation of intermediate products, thereby streamlining the synthesis process and reducing costs. nih.gov This method has been particularly useful for creating modified maltooligosaccharides. nih.gov
Furthermore, enzymatic acylation using lipases has been explored for the synthesis of maltose fatty acid esters, which have potential applications as biosurfactants. hes-so.chresearchgate.net These reactions can be optimized by careful selection of solvents, including ionic liquids and more "green" options like acetone, to improve conversion rates. hes-so.ch Research has shown the successful synthesis of 6- and 6′-O-linoleyl-α-D-maltose through this method. hes-so.ch
The development of radiolabeled maltose analogs is also a key research direction, particularly for imaging applications. A chemoenzymatic approach has been developed for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-maltose ([¹⁸F]FDM), a PET radiotracer, from [¹⁸F]FDG using maltose phosphorylase. acs.org This highlights the power of combining chemical and enzymatic methods to produce complex and functionally valuable molecules.
Table 1: Comparison of Novel Synthetic Approaches for Maltose and its Analogs
| Synthetic Approach | Key Enzymes/Catalysts | Products | Advantages |
| Reverse Phosphorolysis | Maltose Phosphorylase (MP) | Maltose, non-natural α-(1→4)-glucosides | High selectivity, mild reaction conditions |
| One-Pot Multienzyme (OPME) | Glycosyltransferases, enzymes for sugar nucleotide synthesis | Complex oligosaccharides, modified maltooligosaccharides | Streamlined process, cost-effective for large-scale synthesis nih.gov |
| Enzymatic Acylation | Lipases | Maltose fatty acid esters | Environmentally friendly, potential for biosurfactant production hes-so.ch |
| Chemoenzymatic Radiosynthesis | Maltose Phosphorylase | Radiolabeled maltose analogs (e.g., [¹⁸F]FDM) | Production of functional imaging agents acs.org |
Advanced Spectroscopic and Imaging Techniques for Real-time this compound Studies
The study of this compound and its metabolic fate in biological systems is being revolutionized by the application of advanced spectroscopic and imaging techniques. These methods provide unprecedented insights into the dynamics of maltose metabolism in real-time and at high resolution, moving beyond traditional, often destructive, analytical methods. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural and metabolic studies. Proton NMR has been used in metabolomic studies to identify and quantify maltose in complex biological samples, such as in genetically modified wheat, where it helped to distinguish between transgenic and parental lines based on their maltose and sucrose (B13894) content. nih.gov
Vibrational spectroscopy , including Fourier-transform infrared (FTIR) and Raman spectroscopy, offers rapid and non-destructive analysis. Attenuated Total Reflectance (ATR)-MIR spectroscopy, for example, has been developed as a fast and accurate method for determining the concentration of maltose, along with other sugars like glucose, fructose (B13574), and sucrose, in barley malt (B15192052). researchgate.net Similarly, Raman spectroscopy has been successfully used to detect the adulteration of honey with maltose syrup, achieving high accuracy in distinguishing pure from adulterated samples. frontiersin.org Near-infrared (NIR) spectroscopy is also emerging as a powerful tool for the quality control of maltodextrin (B1146171), a product of starch hydrolysis that contains maltose, by quantifying parameters like maltose content and dextrose equivalent (DE) value. oup.com
Mass spectrometry (MS) coupled with various ionization techniques provides high sensitivity and specificity for maltose detection. It has been instrumental in the structural confirmation of synthesized maltose fatty acid monoesters. researchgate.net
Advanced imaging techniques are enabling the visualization of metabolic processes at the cellular and organismal level. While direct imaging of maltose is less common, techniques developed for its constituent monomer, glucose, are highly relevant. Deuterium metabolic imaging (DMI) , an MRI-based technique, uses deuterium-labeled glucose to create 3D images of its metabolism. yale.edu This method has been used to differentiate metabolic activity in normal versus tumor tissues and could be adapted for studies involving labeled maltose. yale.edu Similarly, two-color vibrational imaging using stimulated Raman scattering (SRS) allows for the simultaneous mapping of glucose uptake and its incorporation into downstream metabolites within single living cells, offering a potential avenue for studying maltose metabolism at a subcellular level. rsc.org
Table 2: Advanced Spectroscopic and Imaging Techniques for Maltose Studies
| Technique | Application | Key Findings/Capabilities |
| Proton NMR | Metabolomics | Quantified increased maltose levels in transgenic wheat. nih.gov |
| ATR-MIR Spectroscopy | Food Analysis | Rapid determination of maltose concentration in barley malt. researchgate.net |
| Raman Spectroscopy | Food Authenticity | Accurate detection of maltose syrup as an adulterant in honey. frontiersin.org |
| NIR Spectroscopy | Quality Control | Quantification of maltose and other quality parameters in maltodextrin. oup.com |
| Deuterium Metabolic Imaging (DMI) | In vivo Metabolism | 3D imaging of glucose metabolism, potentially adaptable for maltose. yale.edu |
| Stimulated Raman Scattering (SRS) Imaging | Cellular Metabolism | Real-time visualization of glucose uptake and metabolism in living cells. rsc.org |
Integrated Omics Approaches in this compound-Related Biochemical Pathways
The complexity of this compound's role in biochemical pathways necessitates a systems-level understanding that can be achieved through integrated omics approaches. nih.govjci.orgbioscientifica.com By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a more holistic picture of how maltose is utilized and how its metabolism is regulated. nih.gov
Metabolomics , the large-scale study of small molecules, is a key component of these integrated strategies. As mentioned previously, NMR-based metabolomics has been used to assess the "substantial equivalence" of genetically modified wheat by comparing the metabolic profiles, including maltose levels, of transgenic and non-transgenic varieties under different environmental conditions. nih.gov Such studies demonstrate that environmental factors can have a significant impact on the metabolome, and that differences in maltose content can be a key distinguishing feature. nih.gov
Integrated omics workflows typically involve the collection of multiple types of data from the same biological system, followed by computational analysis to identify correlations and build network models. jci.orgbioscientifica.com For example, a study investigating a biological process involving maltose might measure gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) simultaneously. By integrating these datasets, researchers can identify not only the enzymes involved in a maltose-related pathway but also how their expression is regulated at the genetic level and how this regulation ultimately affects the concentration of maltose and its downstream products. nih.gov
These approaches are particularly powerful for elucidating complex biological phenomena, such as the metabolic response of microorganisms to different carbon sources or the biochemical basis of plant traits. For instance, in a study of a microorganism that can utilize maltose, an integrated omics approach could reveal the upregulation of genes encoding maltose transporters and metabolic enzymes, the corresponding increase in the abundance of these proteins, and the subsequent changes in the intracellular concentrations of maltose, glucose, and other related metabolites.
While specific integrated omics studies focused solely on this compound are still emerging, the frameworks and methodologies are well-established. jci.orgnih.gov The application of these powerful approaches is expected to yield significant new insights into the intricate roles of maltose in a wide range of biological systems, from microbial fermentation to human metabolism.
Sustainable Production and Utilization Research of this compound
As industries move towards more sustainable practices, research into the production and utilization of this compound is increasingly focused on environmentally friendly and economically viable methods. novozymes.com The primary source for maltose production is starch, an abundant and renewable resource. hmdb.caresearchgate.net The key to sustainable maltose production lies in the use of enzymatic processes, which are more efficient and generate less waste compared to traditional chemical hydrolysis. nagase.com
The conventional enzymatic production of high-purity maltose involves a two-step process: liquefaction of starch using α-amylase, followed by saccharification with β-amylase and a debranching enzyme like pullulanase. nih.gov Research is ongoing to optimize this process, for example, by using starch from various sources like tapioca and rice and by improving the recovery and purity of the final maltose product. researchgate.netnih.gov An optimized protocol using tapioca starch has been developed that yields over 60% recovery of high-purity maltose and allows for the recovery of limit maltodextrins as a valuable by-product. nih.gov
A significant area of innovation is the development of novel enzymatic systems. For instance, a method for producing high-purity maltose has been described that utilizes a transglycosylation reaction with moranoline (1-deoxynojirimycin) and cyclodextrin (B1172386) glycosyltransferase, followed by hydrolysis with β-amylase. tandfonline.com This approach cleverly separates the desired neutral maltose from charged intermediates, simplifying the purification process. tandfonline.com
Furthermore, the concept of whole-cell biocatalysis is gaining traction as a sustainable alternative to using purified enzymes. nih.govjmb.or.kr In this approach, microorganisms engineered to express specific enzymes, such as trehalose (B1683222) synthase, are used to convert maltose into other valuable compounds like trehalose. nih.govresearchgate.net This method avoids the costly and time-consuming process of enzyme purification and can be made more efficient by permeabilizing the cells to enhance substrate and product transfer. jmb.or.kr
The drive for sustainability also extends to the applications of maltose. There is growing interest in using maltose and its derivatives as renewable feedstocks for the production of bioplastics, biosurfactants, and other functional materials. The enzymatic synthesis of maltose fatty acid esters is a prime example of this trend, converting a renewable sugar into a high-value, biodegradable surfactant. hes-so.ch
Table 3: Research in Sustainable Maltose Production
| Research Area | Approach | Key Features |
| Process Optimization | Enzymatic hydrolysis of starch (e.g., tapioca, rice) | High-yield recovery of pure maltose, value-added by-products researchgate.netnih.gov |
| Novel Enzymatic Methods | Transglycosylation with moranoline | Simplified purification of high-purity maltose tandfonline.com |
| Whole-Cell Biocatalysis | Use of permeabilized, enzyme-expressing microorganisms | Conversion of maltose to other valuable compounds (e.g., trehalose) without enzyme purification nih.govresearchgate.net |
| Sustainable Utilization | Enzymatic synthesis of derivatives | Production of biodegradable materials like biosurfactants from maltose hes-so.ch |
Computational Design of this compound-Based Functional Molecules
Computational modeling and design are becoming indispensable tools in the development of novel functional molecules based on the this compound scaffold. These in silico methods allow researchers to predict and analyze molecular interactions, guide experimental work, and accelerate the discovery of new compounds with desired properties.
A key area of application is the design of biosensors. Researchers have successfully used computational approaches to re-engineer the maltose-binding protein (MBP) from E. coli into a sensor for other molecules, such as zinc. pnas.org This involves rational design to introduce new binding sites and couple the binding event to a detectable signal, like a change in fluorescence. pnas.org More recently, molecular dynamics (MD) simulations have been employed to guide the design of MBP-based biosensors. nih.govplos.orgresearchgate.net By analyzing residue contacts and conformational changes during MD simulations of both the substrate-free (apo) and maltose-bound (holo) states of MBP, researchers can identify optimal sites for inserting reporter proteins (like GFP) to create functional biosensors. nih.govplos.org
Molecular docking is another powerful computational technique used to study the interaction of maltose and its analogs with proteins, particularly enzymes. For example, automated docking has been used to investigate how maltose and maltotetraose (B33255) bind to the active site of soybean β-amylase. nih.gov These studies revealed the crucial role of a mobile flap in the enzyme for productive substrate binding and catalysis. nih.gov Such insights are vital for understanding enzyme mechanisms and for designing inhibitors or modified enzymes with altered activities.
Molecular mechanics and density functional theory (DFT) are used to study the conformation and hydration of maltose itself. nih.govresearchgate.net These studies provide fundamental information about the three-dimensional structure of maltose and how it interacts with water molecules, which is essential for understanding its physical properties and its recognition by proteins. nih.gov Furthermore, computational methods are being used to model more complex systems, such as the interaction of maltose-decorated dendrimers with metal ions, which have potential applications in diagnostics and therapy. acs.org
The synergy between computational design and experimental validation is a powerful paradigm for advancing our understanding and application of this compound. As computational power and algorithm accuracy continue to improve, the in silico design of maltose-based functional molecules is poised to become an even more critical component of carbohydrate research.
Q & A
Q. What analytical methods are recommended for verifying the purity of maltose hydrate in pharmaceutical-grade research?
To assess purity, employ a combination of pharmacopoeial tests:
- Fehling's Test : Add 2–3 drops of this compound solution (1 in 50) to boiling Fehling TS; formation of a red precipitate confirms reducing sugar properties .
- Chromatographic Analysis : Use liquid chromatography (LC) with a differential refractometer and a cation-exchange resin column. Compare peak areas of sample and standard solutions to quantify impurities (e.g., dextrin, glucose) .
- Heavy Metal Testing : Perform USP Method 1 with 5.0 g of sample, using lead standard solutions to ensure levels ≤4 ppm .
- Nitrogen Content : Apply Kjeldahl digestion followed by titration, ensuring nitrogen content ≤0.01% .
Q. How should researchers prepare this compound solutions for experimental consistency?
- Solubility : this compound is freely soluble in water but insoluble in ethanol (95%) and diethyl ether. Dissolve 10 g in 30 mL water at 60°C, then cool to 25°C for standardized solutions .
- pH Adjustment : Ensure solutions (1 in 10) maintain pH 4.5–6.5 using ammonia TS or buffering agents to prevent hydrolysis .
Q. What methodologies are used to distinguish this compound from structurally similar carbohydrates?
- Optical Rotation : Measure specific rotation ([α]D) in ammonia TS solution (100 mm cell), expecting +126° to +131° .
- Iodine Test : Add iodine TS to a 10% solution; a yellow color (no blue shift) confirms absence of starch/dextrin .
Advanced Research Questions
Q. How do crystallization conditions influence the polymorphic forms of this compound?
Q. What experimental designs are effective for studying this compound’s role in enzymatic hydrolysis (e.g., amylase activity)?
- Standard Curves : Prepare maltose standards (1–100 mg/mL) using LC-validated solutions. Correlate absorbance (540 nm) with DNSA reagent for reducing sugar quantification .
- Control Groups : Include substrate-only (starch) and enzyme-inactivated (boiled amylase) controls to validate hydrolysis specificity .
Q. How can researchers resolve contradictions in hydration state measurements of this compound?
Q. What advanced techniques are used to study this compound’s interactions with macromolecules (e.g., proteins, lipids)?
Q. How do researchers validate this compound’s stability under extreme conditions (e.g., high temperature, acidic pH)?
- Forced Degradation Studies :
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
